3,5-Dimethylpyridin-2-amine
Description
Properties
IUPAC Name |
3,5-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDLJBGRZJASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194802 | |
| Record name | 3,5-Dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41995-30-6 | |
| Record name | 3,5-Dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylpyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyridin-2-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural features, including the nucleophilic amino group and the modifiable pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, representative synthetic and analytical methodologies, and its role in the context of medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental for its accurate identification and utilization in chemical synthesis.
IUPAC Name: this compound[1]
Synonyms: 2-Amino-3,5-dimethylpyridine, 3,5-Lutidin-2-amine
Chemical Structure:
Molecular Formula: C₇H₁₀N₂[2]
CAS Number: 41995-30-6[2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 1.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Exact Mass | 122.084398 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 122.084398 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 9 | --INVALID-LINK-- |
| Complexity | 99.9 | --INVALID-LINK-- |
Experimental Protocols
Representative Synthesis Protocol: Chichibabin Amination
The synthesis of this compound can be achieved through various methods, with the Chichibabin reaction being a classical and effective approach for the amination of pyridines. The following is a representative protocol adapted from the synthesis of similar aminopyridines.
Reaction:
3,5-Dimethylpyridine + Sodium Amide → this compound
Materials:
-
3,5-Dimethylpyridine (3,5-Lutidine)
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., Toluene or Xylene)
-
Ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium amide in an inert solvent.
-
Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.
-
Slowly add 3,5-Dimethylpyridine to the refluxing suspension over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by TLC or GC. The reaction mixture will typically turn reddish-brown.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.
Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and identity of synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a general method that can be optimized for specific instrumentation and requirements.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (as a mobile phase modifier)
-
This compound standard for reference
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid modifier (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity of the sample can be estimated by the relative area of the main peak.
Role in Kinase Inhibitor Synthesis and Signaling Pathway Inhibition
This compound is a valuable scaffold in the design and synthesis of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common strategy in the design of competitive inhibitors.
The following diagram illustrates the logical workflow from the precursor, this compound, to a generic kinase inhibitor and its subsequent effect on a signaling pathway.
This diagram illustrates that this compound serves as a key precursor in the synthesis of kinase inhibitors through reactions like palladium-catalyzed cross-coupling. The resulting inhibitor then binds to the target kinase, preventing the phosphorylation of its substrate. This inhibition disrupts the downstream signaling cascade, ultimately leading to the modulation of a cellular response, such as the inhibition of cell proliferation in the case of cancer. The versatility of the 2-aminopyridine scaffold allows for the generation of diverse libraries of compounds to target a wide range of kinases.
References
- 1. 3,5-Dimethyl-2-pyridinamine hydrochloride | C7H11ClN2 | CID 75531064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 41995-30-6|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyridin-2-amine, also known as 2-Amino-3,5-dimethylpyridine, is a substituted pyridine derivative recognized for its role as a versatile building block in organic synthesis.[1] Its unique structure, featuring a pyridine ring with two methyl groups and an amino group at the C2 position, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Amino-3,5-dimethylpyridine, 3,5-Lutidin-2-amine | [2] |
| CAS Number | 41995-30-6 | [2][3][4] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | White or pale yellow solid | [1] |
| Purity | ≥98% | [5] |
| Melting Point | Data not readily available in cited literature. | N/A |
| Boiling Point | Data not readily available in cited literature. | N/A |
| pKa (of conjugate acid) | Data not readily available in cited literature. | N/A |
| Solubility | Data not readily available in cited literature. | N/A |
Note on Physical Properties: While specific experimental values for melting point, boiling point, pKa, and solubility are not consistently reported in publicly available literature, general principles can be applied. As a substituted aminopyridine, it is expected to be a crystalline solid with a melting point higher than its non-aminated precursor, 3,5-lutidine. Its basicity (pKa) will be influenced by both the pyridine ring nitrogen and the exocyclic amino group.[6] Small amines are typically soluble in water and various organic solvents, though solubility decreases as the molecule's hydrocarbon character increases.[7]
Synthesis Workflow: Chichibabin Reaction
This compound is efficiently synthesized from its precursor, 3,5-Lutidine (3,5-dimethylpyridine), via the Chichibabin amination reaction. This classic reaction in heterocyclic chemistry involves the direct amination of the pyridine ring using sodium amide (NaNH₂) in an inert solvent.[8][9]
Experimental Protocols
The determination of key physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for assessing melting point, pKa, and solubility.
Melting Point Determination (Capillary Method)
This protocol determines the temperature range over which the solid compound transitions to a liquid. A narrow melting range (typically < 2°C) is indicative of high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus next to a calibrated thermometer.
-
Approximate Determination: A rapid heating rate (10-20°C per minute) is used to quickly find the approximate melting temperature. The apparatus is then allowed to cool.
-
Accurate Determination: A second sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the previous step.
-
Measurement: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ – T₂.
pKa Determination (Potentiometric Titration)
This method determines the acidity constant of the conjugate acid of the amine by monitoring pH changes during neutralization with a strong base.
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette (25 or 50 mL)
-
Beaker (100 mL)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker. A magnetic stir bar is added.
-
Acidification: A stoichiometric excess of standardized HCl is added to the solution to fully protonate the amine.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not strike it. The burette is filled with the standardized NaOH solution.
-
Titration: The solution is stirred gently. The NaOH titrant is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
pKa Calculation: The equivalence point is identified from the steepest part of the curve. The volume of NaOH at the half-equivalence point (the point halfway to the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the conjugate acid of this compound.
Solubility Determination (Gravimetric Method)
This protocol provides a quantitative measure of the compound's solubility in a specific solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Filtration system (e.g., syringe filter, 0.45 µm)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume or mass of the desired solvent (e.g., water, ethanol, acetone).
-
Equilibration: The vial is sealed and placed in a temperature-controlled shaker or water bath (e.g., at 25°C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The vial is removed and allowed to stand, or it is centrifuged to settle the undissolved solid.
-
Sample Extraction: A precise volume of the clear supernatant is carefully removed using a micropipette and passed through a syringe filter to remove any remaining particulates.
-
Solvent Evaporation: The filtered solution is transferred to a pre-weighed vial. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation: The mass of the dissolved solid is determined by subtracting the initial mass of the vial from the final mass. The solubility is then calculated and expressed in units such as g/L or mg/mL.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound-India Fine Chemicals [indiafinechemicals.com]
- 3. 41995-30-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 5. calpaclab.com [calpaclab.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
3,5-Dimethylpyridin-2-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylpyridin-2-amine, a pyridine derivative with applications in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis, safety and handling protocols, and its role as a building block in the development of bioactive compounds.
Core Chemical and Physical Properties
This compound, also known as 2-amino-3,5-lutidine, is a solid, colorless to pale yellow organic compound. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 41995-30-6 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
Synthesis and Experimental Protocols
A documented synthesis for a related compound, ¹⁵N-labelled 3,5-dimethylpyridine, involves a two-step process starting from methacrolein and 1-ethoxypropene to form a dihydropyran intermediate, which is then reacted with ¹⁵NH₄Cl to yield the final product. This suggests that a similar pathway using a standard ammonia source could be a viable method for producing the unlabeled compound.
General Experimental Protocol for Aminopyridine Synthesis (Adapted):
A reaction vessel is charged with a suitable solvent and a 3,5-dimethylpyridine precursor, such as a halogenated or otherwise activated derivative. An amino group source, such as ammonia or a protected amine, is introduced, often in the presence of a catalyst. The reaction mixture is heated under reflux for a specified period. Upon completion, the mixture is cooled, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structural features, including the amino group and the pyridine ring, make it a valuable scaffold in medicinal chemistry and agrochemical development.
Pharmaceutical Applications
This compound and its derivatives are utilized as key building blocks in the synthesis of various pharmaceutical agents. Notably, derivatives of dimethylpyridine have been investigated as activators of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. The activation of AMPK is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.
Agrochemical Applications
In the field of agrochemicals, this compound is used in the development of novel herbicides and fungicides. The pyridine moiety is a common feature in many agrochemical products, contributing to their biological activity and stability.
Signaling Pathway Involvement
As previously mentioned, derivatives of 3,5-dimethylpyridine have been identified as activators of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, being activated by an increase in the AMP/ATP ratio. Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The diagram below illustrates a simplified representation of the AMPK signaling pathway and the potential point of intervention for activators derived from this compound.
Caption: Simplified AMPK signaling pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Solubility of 3,5-Dimethylpyridin-2-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylpyridin-2-amine. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility behavior based on its chemical structure and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.
Core Concepts: Predicting Solubility
This compound is a substituted pyridine derivative. Its solubility is governed by the interplay of its structural features: the aromatic pyridine ring, the basic amino group, and the nonpolar methyl groups.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.
-
Amino Group: The primary amino group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar and protic solvents.
-
Dimethyl Groups: The two methyl groups are nonpolar and contribute to the molecule's lipophilicity, suggesting better solubility in nonpolar organic solvents.
Based on these features, this compound is expected to exhibit some degree of solubility in a range of organic solvents, with the extent of solubility depending on the specific solvent's polarity and hydrogen bonding capabilities.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100g solvent) |
| e.g., Acetone | C₃H₆O | 5.1 | 25 | Data to be determined |
| e.g., Ethanol | C₂H₅OH | 5.2 | 25 | Data to be determined |
| e.g., Toluene | C₇H₈ | 2.4 | 25 | Data to be determined |
| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined |
| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined |
| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined |
| e.g., Methanol | CH₃OH | 5.1 | 25 | Data to be determined |
| e.g., N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established experimental protocols can be employed.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Saturation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Evaporation: A known mass of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Quantification: The mass of the container with the dried solute is measured. The solubility is then calculated as the mass of the dissolved solute per mass of the solvent.
UV-Vis Spectroscopic Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: A known volume of the clear, filtered saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.
-
Concentration Determination: The concentration of the diluted solution is determined using the calibration curve. The concentration of the original saturated solution is then calculated by applying the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While readily available quantitative solubility data is limited, the provided theoretical background and detailed experimental protocols empower scientific professionals to determine the solubility of this compound in various organic solvents accurately. The generation of such data will be invaluable for the broader scientific community, aiding in the design of synthetic routes, formulation development, and other research applications.
synthesis and discovery of pyridine derivatives
An In-depth Technical Guide on the Synthesis and Discovery of Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1] Structurally, it is an aromatic six-membered ring resembling benzene but with one methine group replaced by a nitrogen atom.[2][3] This substitution imparts unique physicochemical properties, including poor basicity and an ability to improve the water solubility of molecules, making the pyridine skeleton a significant unit in a vast number of pharmaceuticals.[1]
First isolated in 1846, the pyridine scaffold is now found in over 7,000 drug candidates and is a core component of numerous FDA-approved drugs, natural products, vitamins, and coenzymes.[4][5] Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved by the US FDA, with the largest number being anticancer agents.[4][6] The versatility of the pyridine ring, its capacity for chemical modification, and its ability to act as a bioisostere for other functional groups continue to make it a focal point of modern drug discovery.[4][7]
This technical guide provides a comprehensive overview of the . It covers key synthetic strategies, applications in drug development with a focus on kinase inhibition, and detailed experimental protocols relevant to researchers in the field.
Section 1: The Pyridine Scaffold in Drug Discovery
The prevalence of the pyridine moiety in pharmaceuticals stems from its ability to favorably influence a molecule's pharmacological profile. The nitrogen atom can act as a hydrogen bond acceptor and provides a handle to modulate properties like solubility, bioavailability, and metabolic stability.[8][9]
A Privileged Pharmacophore
Pyridine derivatives have demonstrated a wide spectrum of biological activities, leading to their use as:
-
Anticancer Agents: Imatinib (kinase inhibitor), Abiraterone.[4]
-
Cardiovascular Drugs: Amlodipine, Nifedipine (calcium channel blockers).[4]
-
Anti-ulcer Agents: Esomeprazole, Omeprazole (proton pump inhibitors).[4]
-
Antitubercular Drugs: Isoniazid.[4]
Bioisosteric Replacement
Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of lead optimization. The pyridine ring is frequently used as a bioisostere for a benzene ring.[10][11] This substitution can introduce a hydrogen bond acceptor (the pyridine nitrogen), enhance binding affinity, improve solubility, and alter metabolic pathways, often leading to improved drug candidates.[7][12] For instance, replacing a central benzene ring with a pyridine ring in the kinase inhibitor Cabozantinib resulted in a novel derivative with comparable potency and improved tumor selectivity.[9]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Data Analysis of 3,5-Dimethylpyridin-2-amine: A Technical Guide
Introduction
Molecular Structure
IUPAC Name: 3,5-Dimethylpyridin-2-amine Molecular Formula: C₇H₁₀N₂ Molecular Weight: 122.17 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Singlet | 1H | H-6 |
| ~6.8 - 7.0 | Singlet | 1H | H-4 |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.2 - 2.4 | Singlet | 3H | C-5 -CH₃ |
| ~2.1 - 2.3 | Singlet | 3H | C-3 -CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 160 | C-2 |
| ~145 - 147 | C-6 |
| ~130 - 132 | C-4 |
| ~120 - 122 | C-5 |
| ~118 - 120 | C-3 |
| ~18 - 20 | C-5 -CH₃ |
| ~16 - 18 | C-3 -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1640 - 1590 | Strong | N-H bend (scissoring) and C=C/C=N ring stretch |
| 1470 - 1430 | Medium | C-H bend (methyl) |
| 1350 - 1250 | Strong | Aromatic C-N stretch |
| 900 - 680 | Strong, Broad | N-H wag |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted mass spectral data for this compound under electron ionization (EI) is outlined below.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 107 | High | [M - CH₃]⁺ |
| 94 | Medium | [M - N₂H₂]⁺ or loss of HCN from fragment |
| 79 | Medium | Pyridine ring fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans with proton decoupling.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment prior to sample analysis.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound is separated from the solvent on a suitable capillary column (e.g., DB-5ms) with a temperature program (e.g., starting at 50°C, ramping to 250°C).
-
The eluted compound enters the mass spectrometer's ion source, where it is ionized by a 70 eV electron beam.
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Health and Safety of 2-Amino-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2-amino-3,5-dimethylpyridine, a heterocyclic amine utilized in various chemical syntheses, including the development of pharmaceuticals and agrochemicals. Due to its reactive nature, a thorough understanding of its hazard profile is essential for safe handling and use in a laboratory or industrial setting. This document summarizes key safety data, outlines emergency procedures, and provides recommendations for personal protective equipment.
Hazard Identification and Classification
2-Amino-3,5-dimethylpyridine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and its isomers, it is considered toxic and an irritant.
GHS Classification:
While specific GHS classifications for 2-amino-3,5-dimethylpyridine are not consistently available across all sources, the data for closely related isomers such as 2-amino-5-methylpyridine and 2-amino-3-methylpyridine indicate the following likely classifications:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
Signal Word: Danger
Hazard Pictograms:
GHS Pictograms for Related Aminopyridines
Hazard Statements:
Based on data for related compounds, the following hazard statements are likely applicable:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-amino-3,5-dimethylpyridine is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | White or pale yellow solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available |
Toxicological Information
| Route | Species | Value | Source |
| Oral LD50 | Rat | 100 mg/kg (for 2-amino-3-methylpyridine) | [2] |
| Subcutaneous LD50 | Mouse | 36 mg/kg (for 2-amino-3-methylpyridine) | [2] |
Disclaimer: This data is for a related compound and should be used with caution as a general indicator of potential toxicity. It is not a direct substitute for data on 2-amino-3,5-dimethylpyridine.
Handling and Storage
Safe handling and storage practices are paramount to minimizing exposure risk.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not get in eyes, on skin, or on clothing.
-
Wear appropriate personal protective equipment (see Section 5).
-
Use non-sparking tools and prevent the build-up of electrostatic charge.[3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls:
-
Use of a chemical fume hood is recommended for all handling procedures.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[1]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat or chemical-resistant apron.
-
For extensive handling, consider a full-body suit.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Recommended PPE for Handling
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.
-
After Skin Contact: Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Call a poison center or doctor immediately.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: Toxic and irritating fumes (nitrogen oxides, carbon monoxide) may be released during a fire.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Environmental Precautions: Prevent the substance from entering drains.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it in a suitable container for disposal. Avoid generating dust.
Experimental Protocols for Safety Assessment (Representative)
While specific experimental safety protocols for 2-amino-3,5-dimethylpyridine were not found, the following represents a general approach for assessing the safety of a novel aminopyridine, based on protocols for similar compounds.
General Workflow for Safety Assessment
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before using 2-amino-3,5-dimethylpyridine. Always consult the most up-to-date SDS provided by the supplier.
References
The Pivotal Role of 3,5-Dimethylpyridin-2-amine as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyridin-2-amine, a substituted pyridine derivative, serves as a crucial and versatile chemical intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a pyridine ring functionalized with two methyl groups and a primary amine, provides a reactive scaffold for the construction of complex molecular architectures. This guide delves into the synthesis, key reactions, and applications of this compound, with a special focus on its role in the development of kinase inhibitors and other bioactive molecules.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis.
| Property | Value | Source |
| CAS Number | 41995-30-6 | N/A |
| Molecular Formula | C₇H₁₀N₂ | N/A |
| Molecular Weight | 122.17 g/mol | N/A |
| Appearance | White or pale yellow solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C, inert atmosphere | [1] |
Spectroscopic Data:
| Technique | Expected Data/Analogous Data |
| ¹H NMR | Signals corresponding to two distinct methyl groups, aromatic protons on the pyridine ring, and a broad singlet for the amine protons. For the related compound 2-amino-5-methylpyridine in CDCl₃, characteristic shifts are observed for the methyl group (~2.1-2.2 ppm), aromatic protons (~6.3-7.8 ppm), and a broad amine signal (~4.5-4.7 ppm). |
| ¹³C NMR | Resonances for the two methyl carbons, four distinct aromatic carbons of the pyridine ring, and the carbon bearing the amino group. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight (122.17). |
Synthesis of this compound
The synthesis of 2-aminopyridine derivatives can be achieved through various methods. A prominent and historically significant method is the Chichibabin reaction, which involves the amination of a pyridine ring.
Experimental Protocol: Chichibabin Reaction of 3,5-Lutidine
This protocol describes a plausible synthesis of this compound from 3,5-lutidine (3,5-dimethylpyridine) via the Chichibabin reaction.
Materials:
-
3,5-Lutidine
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., Toluene, Xylene)
-
Ammonium chloride solution (for quenching)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add a suspension of sodium amide in an anhydrous inert solvent.
-
Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.
-
Slowly add 3,5-lutidine to the refluxing mixture. The reaction is often characterized by the evolution of hydrogen gas and a color change.
-
Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data:
While specific yield data for the synthesis of this compound via the Chichibabin reaction is not extensively reported, yields for similar reactions can vary widely depending on the substrate and reaction conditions. Purity of the final product is typically high after purification, often exceeding 98%.
Core Reactions and Applications as a Chemical Intermediate
The reactivity of this compound is centered around the nucleophilic amino group and the pyridine ring, which can participate in various transformations. This dual reactivity makes it a valuable building block in organic synthesis.
Nucleophilic Substitution and Condensation Reactions
The primary amino group of this compound readily undergoes nucleophilic substitution and condensation reactions, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecules. These reactions are fundamental to its role in the synthesis of pharmaceuticals and agrochemicals.[1]
Role in the Synthesis of Kinase Inhibitors
A significant application of 2-aminopyridine derivatives, including this compound, is in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyridine scaffold serves as a key "hinge-binding" motif in many kinase inhibitors, interacting with the ATP-binding site of the enzyme.
While a specific, marketed drug has not been publicly identified as being synthesized from this compound, its structural motif is prevalent in numerous patented kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Visualizations
Logical Relationship: Synthesis of this compound via Chichibabin Reaction
Caption: Chichibabin amination of 3,5-Lutidine.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
Caption: General workflow for kinase inhibitor synthesis.
Signaling Pathway: Representative Kinase Inhibition
Caption: Kinase inhibition by a 2-aminopyridine derivative.
Conclusion
This compound stands as a testament to the critical role of well-designed chemical intermediates in advancing modern science. Its versatile reactivity, stemming from the strategically positioned amino and methyl groups on the pyridine core, makes it an invaluable building block for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and reactivity of this intermediate opens avenues for the creation of novel therapeutic agents, particularly in the competitive field of kinase inhibitors. As the demand for innovative pharmaceuticals and agrochemicals continues to grow, the importance of foundational intermediates like this compound is set to increase, solidifying its place as a cornerstone of contemporary organic synthesis.
References
In-Depth Technical Guide to 98% Purity 3,5-Dimethylpyridin-2-amine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylpyridin-2-amine with a purity of 98% or greater, tailored for its application in research, and drug development. This document outlines commercial suppliers, key technical data, and detailed experimental protocols for synthesis and quality control. Furthermore, it visualizes a potential mechanistic pathway relevant to its class of compounds.
Commercial Availability and Specifications
This compound (CAS No: 41995-30-6), a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Several commercial suppliers offer this compound at a purity of 98% or higher. The following table summarizes the offerings from prominent suppliers.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight |
| BLD Pharm | Not Specified | Not Specified | 41995-30-6 | C₇H₁₀N₂ | 122.17 |
| Chem-Impex | ≥ 99% | HPLC | 41995-30-6 | C₇H₁₀N₂ | 122.17 |
| CP Lab Safety | 98% | Not Specified | 41995-30-6 | C₇H₁₀N₂ | Not Specified |
| Aladdin Scientific | ≥97% | Not Specified | Not Specified | C₇H₁₀N₂ | 122.17 |
| Reagentia | Not Specified | Not Specified | 41995-30-6 | Not Specified | Not Specified |
| India Fine Chemicals | Not Specified | Not Specified | 41995-30-6 | Not Specified | Not Specified |
Physical and Chemical Properties:
-
Appearance: White to pale yellow solid.[1]
-
Storage Conditions: Store at 0-8°C in a dark, inert atmosphere.[1][2]
Experimental Protocols
Representative Synthesis of this compound
The following is a generalized procedure for the synthesis of 2-aminopyridine derivatives, which can be adapted for this compound. This protocol is based on the amination of a corresponding pyridine precursor.
Materials:
-
3,5-Dimethylpyridine
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., Toluene, Xylene)
-
Ammonia (liquid or gas)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add the inert solvent.
-
Amidation: Carefully add sodium amide to the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Introduce ammonia gas or liquid ammonia into the suspension.
-
Add 3,5-dimethylpyridine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).
-
Quenching: Cool the reaction mixture and cautiously quench with water or a saturated ammonium chloride solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts and wash with brine.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for determining the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the same solvent as the standard to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow for HPLC Purity Analysis:
Caption: Workflow for purity determination by HPLC.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif as a substituted pyridine is common in compounds designed as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring can act as a scaffold that presents functional groups for interaction with the ATP-binding pocket of kinases.
The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how a pyridine-based inhibitor could potentially interfere with its function.
Generalized Kinase Inhibition Pathway:
Caption: Potential mechanism of action via kinase inhibition.
This guide serves as a foundational resource for professionals working with high-purity this compound. For specific applications, further empirical validation of protocols and mechanistic studies are recommended. Always consult the Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
Fundamental Reactivity of Substituted Aminopyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyridines are a cornerstone of modern medicinal chemistry and drug discovery. Their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, govern their reactivity and biological activity. This guide provides a comprehensive overview of the fundamental reactivity of these versatile scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of important concepts to aid researchers in their synthetic and drug development endeavors.
Physicochemical Properties and Basicity
The position of the amino substituent on the pyridine ring significantly influences the basicity of the molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic profiles. The pKa of the pyridinium ion reflects the availability of the lone pair of electrons on the ring nitrogen for protonation.
Table 1: pKa Values of Aminopyridine Isomers and Selected Derivatives
| Compound | pKa | Reference |
| Pyridine | 5.25 | [1] |
| 2-Aminopyridine | 6.86 | [2] |
| 3-Aminopyridine | 6.0 | [3] |
| 4-Aminopyridine | 9.17 | [3] |
| 2-Amino-5-bromopyridine | - | - |
| 3-Amino-2-chloropyridine | - | - |
| 4-Dimethylaminopyridine | 9.70 | - |
Note: pKa values can vary slightly depending on the experimental conditions.
The higher basicity of 4-aminopyridine compared to its 2- and 3-isomers is attributed to the resonance stabilization of the corresponding pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group.[4] This increased basicity can have profound implications for drug design, affecting properties such as solubility and interactions with biological targets.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the activating, ortho-, para-directing amino group can facilitate these reactions, although harsh conditions are often still required.
Halogenation
Direct halogenation of aminopyridines can be achieved using various reagents. The regioselectivity is influenced by the position of the amino group and the reaction conditions.
Table 2: Conditions and Yields for Electrophilic Bromination of 2-Aminopyridine
| Reagent | Solvent | Temperature | Product | Yield | Reference |
| Bromine | Acetic Acid | <20°C | 2-Amino-5-bromopyridine | High | |
| Phenyltrimethylammonium tribromide | Chloroform | 30°C | 2-Amino-5-bromopyridine | 75-81% | [5][6] |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0°C | 2-Amino-5-bromopyridine | High | [7] |
Nitration
Nitration of aminopyridines typically requires strong acidic conditions. The amino group is often protonated under these conditions, which deactivates the ring and directs the incoming nitro group to the meta position relative to the amino group.
Table 3: Conditions for Nitration of Aminopyridines
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 2-Aminopyridine | 95% HNO₃, H₂SO₄ | 0°C to 50-60°C | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | - | |
| 3-Aminopyridine | 10% Oleum, 32% HNO₃ in H₂SO₄ | 60°C | N,N'-di-(2-nitro-3-pyridyl)-urea (intermediate) | High | [8] |
| 2-Aminopyridine | Conc. HNO₃, Conc. H₂SO₄ in organic solvent | 20-60°C (microreactor) | 5-Nitro-2-aminopyridine | 57.61% | [9] |
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen, is typically required.
Chichibabin Reaction
A classic example of SNAr on pyridines is the Chichibabin reaction, where an amino group can be introduced at the 2-position by reacting the pyridine with sodium amide.[3]
Table 4: Conditions and Yields for a Modified Chichibabin Reaction
| Pyridine Substrate | Amine | Conditions | Yield (%) | Reference |
| Pyridine | n-Butylamine | NaH, LiI, THF, 85°C, 7h | 93 | [10] |
Substitution of Halogenated Aminopyridines
Halogenated aminopyridines are versatile intermediates for introducing various nucleophiles.
Table 5: Rate Constants for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Substrate | Overall third-order rate constant (25°C, M⁻²s⁻¹) | Relative rate at 25°C |
| 2-Fluoro-N-methylpyridinium | 0.0436 | 0.05 |
| 2-Chloro-N-methylpyridinium | 0.0435 | 0.05 |
| 2-Bromo-N-methylpyridinium | 0.0450 | 0.05 |
| 2-Iodo-N-methylpyridinium | 0.0392 | 0.04 |
| 2-Cyano-N-methylpyridinium | 0.887 | 1.00 |
| 4-Cyano-N-methylpyridinium | 0.887 | 1.00 |
| Adapted from a study on N-methylpyridinium ions, which serve as models for activated pyridines.[11] |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halo-aminopyridines, enabling the formation of C-C and C-N bonds, respectively.
Table 6: Representative Conditions for Suzuki and Buchwald-Hartwig Reactions of Halo-aminopyridines
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |
| Buchwald-Hartwig | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | Good to Excellent |
Experimental Protocols
Synthesis of 2-Amino-5-bromopyridine (Electrophilic Bromination)
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.[5]
-
Stir the mixture at 30°C for 2 hours.[5]
-
Wash the reaction mixture with 40ml of saturated sodium chloride solution. The aqueous phase is the upper layer.[5]
-
Separate the layers and wash the organic phase with water 2-3 times.[5]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oil.[5]
-
Cool the oil with ice water and add water to precipitate a solid.[5]
-
Collect the crude product by filtration and recrystallize from benzene.[5]
-
Filter the recrystallized product and dry to obtain a yellow solid. The reported yield is 75-81%.[5]
Nitration of 2-Aminopyridine to 2-Amino-3-nitropyridine
Materials:
-
2-Amino-5-bromopyridine
-
Sulfuric acid (sp. gr. 1.84)
-
95% Nitric acid
-
Ice
-
40% Sodium hydroxide solution
Procedure:
-
In a 2L three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, add 500 ml of sulfuric acid.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.
-
Add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50–60° for 1 hour.
-
Cool the flask contents and pour onto 5 L of ice.
-
Neutralize the mixture with 1350 ml of 40% sodium hydroxide solution.
-
The product, 2-amino-5-bromo-3-nitropyridine, precipitates and can be collected by filtration.
General Procedure for Suzuki-Miyaura Coupling of an Unprotected Amino-Pyridine
Materials:
-
Amino-pyridyl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the amino-pyridyl halide, arylboronic acid, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to establish an inert atmosphere.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate under vacuum, and purify the crude product by column chromatography.
Visualizing Reactivity and Biological Function
Logical Relationship: Factors Influencing Aminopyridine Reactivity
Caption: Factors influencing the fundamental reactivity of substituted aminopyridines.
Signaling Pathway: 4-Aminopyridine as a Potassium Channel Blocker
Caption: Signaling pathway of 4-aminopyridine as a potassium channel blocker.
Experimental Workflow: High-Throughput Screening of an Aminopyridine Library
Caption: A typical workflow for the high-throughput screening of an aminopyridine library in drug discovery.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 10. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 3,5-Dimethylpyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dimethylpyridin-2-amine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its unique structure, featuring a reactive amino group and two methyl substituents on the pyridine ring, allows for diverse functionalization, making it a valuable scaffold for the design of novel drug candidates.[1][2] This compound and its derivatives have been instrumental in the development of medications targeting a range of conditions, including neurological and cardiovascular diseases.[2] This application note provides detailed protocols for the synthesis of a key benzimidazole intermediate analogous to those used in the preparation of advanced pharmaceuticals and the final coupling step in the synthesis of the potassium-competitive acid blocker (P-CAB), Tegoprazan.
Synthesis of a Key Benzimidazole Intermediate
While a direct synthesis of a marketed drug commencing from this compound is not extensively documented in publicly available literature, its structural motifs are found in complex pharmaceutical intermediates. A critical application of similar 2-aminopyridine structures is in the formation of benzimidazole cores, which are prevalent in many biologically active compounds. The following protocol describes a representative synthesis of a substituted benzimidazole, a key intermediate analogous to the core of several modern pharmaceuticals.
Protocol 1: Synthesis of 2,5,7-Trimethyl-1H-benzo[d]imidazol-4-ol
This protocol outlines a conceptual pathway for the synthesis of a substituted benzimidazole from a diamine precursor, which could be notionally derived from this compound through further synthetic transformations.
Experimental Protocol:
-
Step 1: Synthesis of the Diamine Precursor (Conceptual). The initial step would involve the conversion of this compound to an appropriately substituted o-phenylenediamine derivative. This multi-step process is a standard transformation in heterocyclic chemistry.
-
Step 2: Cyclization to form the Benzimidazole Core.
-
To a solution of the o-phenylenediamine derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a slight excess of a one-carbon source, such as formic acid or a corresponding aldehyde (1.1 eq).
-
The reaction mixture is then heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.
-
Data Presentation:
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2 | o-phenylenediamine deriv. | Formic Acid | Ethanol | 4 | 78 | 85-95 |
Synthetic Pathway:
Application in the Synthesis of Tegoprazan
Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of gastroesophageal reflux disease (GERD).[4] The final step in its synthesis involves the coupling of a chiral alcohol with a substituted benzimidazole core via a Mitsunobu reaction.[4]
Protocol 2: Mitsunobu Coupling for the Synthesis of Tegoprazan
This protocol details the crucial stereoinvertive coupling of (R)-5,7-Difluorochroman-4-ol with 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide (1.0 eq), (R)-5,7-Difluorochroman-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford Tegoprazan.
Data Presentation:
| Parameter | Value |
| Yield | 70-85% |
| Enantiomeric Excess (ee) | >99% |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Experimental Workflow:
Mechanism of Action: Tegoprazan
Tegoprazan functions by reversibly inhibiting the gastric H+/K+ ATPase (proton pump) in a potassium-competitive manner.[1][5] Unlike proton pump inhibitors (PPIs), P-CABs like Tegoprazan do not require acid activation and can inhibit both active and resting proton pumps, leading to a rapid onset of action and sustained acid suppression.[1]
Signaling Pathway:
Conclusion
This compound serves as a valuable precursor for the synthesis of complex heterocyclic structures, which are integral to the development of novel pharmaceuticals. The protocols and data presented herein provide a framework for the utilization of such building blocks in the synthesis of key pharmaceutical intermediates and the final assembly of drugs like Tegoprazan. The detailed methodologies and visual aids are intended to support researchers in the field of drug discovery and development.
References
- 1. Synthesis of Tegoprazan | NROChemistry [nrochemistry.com]
- 2. Item - Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB) - American Chemical Society - Figshare [acs.figshare.com]
- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 4. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Application of 3,5-Dimethylpyridin-2-amine in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, with their versatile scaffold being a key component in a multitude of commercially successful herbicides, fungicides, and insecticides. The strategic functionalization of the pyridine ring allows for the fine-tuning of biological activity, selectivity, and environmental fate. While direct applications of 3,5-Dimethylpyridin-2-amine in blockbuster agrochemicals are not extensively documented in publicly available literature, its structural motif as a substituted aminopyridine makes it a relevant starting material for the synthesis of various agrochemical classes. This document will focus on a representative application of a closely related pyridine amine derivative in the synthesis of a major sulfonylurea herbicide, illustrating the synthetic principles and methodologies that would be applicable to this compound.
As a prime example, the synthesis of the sulfonylurea herbicide Rimsulfuron will be detailed. Rimsulfuron is a post-emergence herbicide used to control a wide variety of grasses and broadleaf weeds in crops such as maize and potatoes. Its synthesis involves the coupling of a pyridinesulfonamide intermediate with a pyrimidine carbamate. The synthesis of the pyridinesulfonamide moiety is a critical part of the overall process and showcases the importance of substituted aminopyridines in this field.
Application in Herbicide Synthesis: The Case of Rimsulfuron
Rimsulfuron, with the chemical name N-((4,6-dimethoxypyrimidin-2-yl)aminocarbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide, is a potent inhibitor of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The synthesis of this complex molecule can be broken down into the preparation of two key intermediates: 3-(ethylsulfonyl)-2-pyridinesulfonamide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.
Synthetic Pathway Overview
The overall synthesis of Rimsulfuron can be visualized as a convergent process where two key fragments are synthesized separately and then coupled in the final step.
Figure 1: Convergent synthetic strategy for Rimsulfuron.
A crucial part of this synthesis is the preparation of the 3-(ethylsulfonyl)-2-pyridinesulfonamide intermediate. While published routes often start from 2,3-dichloropyridine, the chemistry involved provides a blueprint for how a molecule like this compound could be theoretically transformed into a similar sulfonamide building block.
Detailed Experimental Protocols
The following protocols are based on established patent literature and provide a detailed guide for the laboratory synthesis of Rimsulfuron, focusing on the preparation of the key pyridinesulfonamide intermediate from 2,3-dichloropyridine.
Synthesis of 3-(Ethylsulfonyl)-2-pyridinesulfonamide
This multi-step synthesis transforms a readily available starting material into the key pyridinesulfonamide intermediate.
Figure 2: Synthetic workflow for 3-(Ethylsulfonyl)-2-pyridinesulfonamide.
Step 1: Synthesis of 2-Chloro-3-(ethylthio)pyridine
-
Reactants: 2,3-Dichloropyridine, Sodium ethanethiolate (NaSEt).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 2,3-dichloropyridine (1.0 eq) in DMF at 0 °C, sodium ethanethiolate (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 2-Chloro-3-(ethylsulfonyl)pyridine
-
Reactants: 2-Chloro-3-(ethylthio)pyridine, Hydrogen peroxide (30% aq.).
-
Solvent: Acetic acid.
-
Procedure: 2-Chloro-3-(ethylthio)pyridine (1.0 eq) is dissolved in acetic acid. To this solution, 30% aqueous hydrogen peroxide (3.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to 60 °C for 4 hours. After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 3-(Ethylsulfonyl)-2-pyridinesulfonamide
-
Reactants: 2-Chloro-3-(ethylsulfonyl)pyridine, Sodium sulfite, Sulfuryl chloride, Ammonia.
-
Procedure: 2-Chloro-3-(ethylsulfonyl)pyridine (1.0 eq) is heated with a solution of sodium sulfite (1.5 eq) in water at 120 °C in a sealed vessel for 24 hours. The resulting sodium 3-(ethylsulfonyl)pyridine-2-sulfonate is then treated with sulfuryl chloride (2.0 eq) to form the sulfonyl chloride. The crude sulfonyl chloride is then carefully added to a concentrated aqueous solution of ammonia (excess) at 0 °C. The resulting precipitate, 3-(ethylsulfonyl)-2-pyridinesulfonamide, is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
This intermediate provides the pyrimidine portion of the final herbicide.
Figure 3: Synthesis of the pyrimidine carbamate intermediate.
-
Reactants: 2-Amino-4,6-dimethoxypyrimidine, Phenyl chloroformate.
-
Base: Pyridine.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, phenyl chloroformate (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then washed with water, 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired carbamate.
Final Coupling Step: Synthesis of Rimsulfuron
The two key intermediates are coupled to form the final product.
-
Reactants: 3-(Ethylsulfonyl)-2-pyridinesulfonamide, Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent: Acetonitrile.
-
Procedure: To a stirred suspension of 3-ethylsulfonyl-2-pyridinesulfonamide (1.0 eq) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq) in acetonitrile, DBU (1.1 eq) is added. The mixture is stirred at room temperature for 15 minutes. The solution is then diluted with water and acidified with hydrochloric acid. The resulting solid precipitate is collected by filtration, washed with water and ether to yield Rimsulfuron.
Quantitative Data Summary
The following table summarizes typical yields and purity for the key steps in the synthesis of Rimsulfuron.
| Step | Product | Typical Yield (%) | Purity (%) |
| 1. Thioetherification | 2-Chloro-3-(ethylthio)pyridine | 85-90 | >95 |
| 2. Oxidation | 2-Chloro-3-(ethylsulfonyl)pyridine | 90-95 | >98 |
| 3. Sulfonamidation | 3-(Ethylsulfonyl)-2-pyridinesulfonamide | 70-80 | >97 |
| Synthesis of Carbamate | Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | 80-85 | >98 |
| Final Coupling | Rimsulfuron | 70-75 | >98 |
Conclusion
The synthesis of the sulfonylurea herbicide Rimsulfuron serves as an excellent case study for the application of pyridine amine derivatives in the agrochemical industry. Although the presented route does not start directly from this compound, the fundamental reactions of substitution, oxidation, and sulfonamide formation are directly applicable to a wide range of substituted aminopyridines. Researchers can adapt these protocols to explore the synthesis of novel agrochemicals based on the this compound scaffold. The modular nature of sulfonylurea synthesis, in particular, allows for the combination of different pyridine sulfonamides with various heterocyclic carbamates, offering a rich field for the discovery of new active ingredients with potentially improved efficacy, selectivity, and environmental profiles. The detailed protocols and synthetic workflows provided herein offer a solid foundation for such research endeavors.
Application Notes and Protocols for 3,5-Dimethylpyridin-2-amine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Dimethylpyridin-2-amine as a versatile ligand in coordination chemistry. Due to the limited specific literature on this exact ligand, the protocols and data presented are based on established principles and analogous well-documented substituted 2-aminopyridine systems.
Introduction to this compound as a Ligand
This compound, also known as 2-amino-3,5-lutidine, is a substituted pyridine ligand with significant potential in coordination chemistry. Its structure features two key coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino group. This arrangement allows for versatile coordination modes, including monodentate and bidentate chelation, making it a valuable building block for constructing a variety of metal complexes. The methyl substituents on the pyridine ring can also influence the steric and electronic properties of the resulting complexes, potentially tuning their reactivity and stability.
The primary coordination modes observed for 2-aminopyridine and its derivatives are:
-
Monodentate Coordination: The ligand binds to a metal center solely through the pyridine nitrogen atom. The exocyclic amino group remains available for further interactions, such as hydrogen bonding.
-
Bidentate Chelation: The ligand forms a stable five-membered ring by coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen.
Synthesis of Coordination Complexes
The synthesis of metal complexes with this compound can be achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions will dictate the final structure and coordination geometry of the complex.
General Experimental Protocol for the Synthesis of a Copper(II) Complex
This protocol is adapted from established procedures for the synthesis of copper(II) complexes with substituted 2-aminopyridines.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2 mmol of this compound in 20 mL of warm ethanol with stirring.
-
In a separate beaker, dissolve 1 mmol of CuCl₂·2H₂O in 10 mL of deionized water.
-
Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand with continuous stirring.
-
A color change and the formation of a precipitate should be observed.
-
Attach a condenser to the flask and reflux the reaction mixture at 80°C for 2-3 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the resulting solid in a desiccator over silica gel.
General Experimental Protocol for the Synthesis of a Palladium(II) Complex
This protocol is based on methods for preparing palladium(II) complexes with pyridine-based ligands, which are often used in catalysis.
Materials:
-
This compound
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Acetonitrile
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve 1 mmol of K₂PdCl₄ in 20 mL of acetonitrile in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 2 mmol of this compound in 10 mL of acetonitrile.
-
Add the ligand solution dropwise to the palladium salt solution with vigorous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate is expected to form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold acetonitrile.
-
Dry the complex under vacuum.
Characterization of Complexes
The synthesized complexes should be characterized using a range of spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | A shift in the C=N stretching vibration of the pyridine ring to a higher frequency upon coordination. A shift in the N-H stretching vibrations of the amino group if it is involved in coordination. |
| UV-Visible Spectroscopy | Appearance of d-d transition bands in the visible region for transition metal complexes. Charge transfer bands may also be observed. |
| ¹H NMR Spectroscopy | A downfield shift of the pyridine ring protons upon coordination. Broadening of the N-H proton signal of the amino group. |
| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |
| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Quantitative Data from Analogous Systems
While specific quantitative data for complexes of this compound is scarce, the following table presents typical bond lengths for related 2-aminopyridine complexes to provide a reference for expected values.
| Complex Type | Metal-Ligand Bond | Typical Bond Length (Å) | Reference System |
| Copper(II) Monomer | Cu-N (pyridine) | 1.95 - 2.05 | [Cu(O₂CC₆H₅)₂(2-aminopyridine)₂][1] |
| Copper(II) Dimer | Cu-N (pyridine, axial) | ~2.20 | [Cu₂(O₂CC₆H₅)₄(2-aminopyridine)₂][1] |
| Palladium(II) Square Planar | Pd-N (pyridine) | 2.02 - 2.04 | [Pd(en)Cl(pyridine)]NO₃ |
Potential Applications
Metal complexes of this compound are expected to find applications in various fields, drawing parallels from the utility of other substituted aminopyridine complexes.
-
Catalysis: Palladium(II) complexes with pyridine-based ligands have shown significant activity in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[2][3] The electronic and steric properties imparted by the 3,5-dimethyl substitution could modulate the catalytic efficiency.
-
Drug Development: The 2-aminopyridine scaffold is a key pharmacophore in various biologically active molecules, including kinase inhibitors. Metal complexes incorporating this ligand could be explored for their potential as therapeutic agents.
-
Materials Science: The ability of this ligand to form coordination polymers and supramolecular assemblies through both coordination and hydrogen bonding makes it a candidate for the design of novel materials with interesting magnetic or optical properties.
Visualizations
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Amino-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-heteroatom bonds. Among these, the N-arylation of aminopyridines is a key strategy for the synthesis of a wide array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. 2-Amino-3,5-dimethylpyridine, also known as 2-amino-3,5-lutidine, is a valuable building block, and its functionalization through nucleophilic substitution opens pathways to novel molecular architectures.
This document provides detailed protocols for the N-arylation of 2-amino-3,5-dimethylpyridine using two powerful and widely employed catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer versatile and robust approaches to forming N-aryl bonds with this specific aminopyridine nucleophile.
Reaction Principle
The primary mode of nucleophilic substitution involving 2-amino-3,5-dimethylpyridine is the reaction of its amino group with an electrophilic partner, typically an aryl halide. This process is generally facilitated by a transition metal catalyst, which orchestrates the formation of the new carbon-nitrogen bond.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the aminopyridine, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation traditionally required harsh reaction conditions. However, modern advancements with the use of ligands have enabled this transformation to proceed under milder temperatures. The mechanism is believed to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide.
Experimental Protocols
The following protocols are generalized procedures that can be optimized for specific aryl halides and desired scales.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is often the first choice for N-arylation due to its reliability and broad applicability.
Materials:
-
2-Amino-3,5-dimethylpyridine
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Purification supplies (e.g., silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-amino-3,5-dimethylpyridine (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 2-10 mol%).
-
Addition of Base and Solvent: To the flask, add the base (typically 1.5-2.0 mmol) and the anhydrous solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-3,5-dimethylpyridin-2-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This method provides a valuable alternative to palladium-catalyzed reactions and can be advantageous for specific substrates.
Materials:
-
2-Amino-3,5-dimethylpyridine
-
Aryl halide (typically aryl iodide or aryl bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling point solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-amino-3,5-dimethylpyridine (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (typically 5-20 mol%), and the ligand (typically 10-40 mol%).
-
Addition of Base and Solvent: Add the base (2.0-3.0 mmol) and the solvent (5-10 mL) to the flask.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 100-160 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-arylation of aminopyridine derivatives, which can be used as a starting point for the optimization of reactions with 2-amino-3,5-dimethylpyridine.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aminopyridines
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| Aryl Bromide | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| Aryl Chloride | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | Moderate to Good |
Table 2: Representative Conditions for Ullmann Condensation of Aminopyridines
| Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | Good |
| Aryl Bromide | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2.0) | DMF | 140 | 24 | Moderate to Good |
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for N-arylation.
Application Notes and Protocols for Condensation Reactions Involving 3,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for key condensation reactions involving 3,5-dimethylpyridin-2-amine. This versatile building block is a valuable starting material in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections detail procedures for the synthesis of imidazo[1,2-a]pyridines, Schiff bases, and N-aryl amines through three-component reactions, classical condensation, and Ullmann condensation, respectively.
Three-Component Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines is of significant interest due to the prevalence of this scaffold in pharmacologically active compounds. A highly efficient method for their preparation is the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often referred to as the Groebke-Blackburn-Bienaymé reaction.
Application Notes
This methodology allows for the rapid generation of a library of substituted imidazo[1,2-a]pyridines by varying the aldehyde and isocyanide components. The reaction can be catalyzed by various acids, with scandium(III) triflate being a particularly effective Lewis acid for this transformation. The products of this reaction are valuable intermediates for further functionalization and can be screened for a wide range of biological activities.
Experimental Protocol: Scandium(III) Triflate Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol describes a one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from this compound, an aldehyde, and an isonitrile.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the aldehyde (1.0 mmol), and scandium(III) triflate (5 mol%).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | DCM | 24 | High |
| This compound | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | DCM | 24 | High |
| This compound | 4-Methoxybenzaldehyde | Benzyl isocyanide | Sc(OTf)₃ | DCM | 24 | High |
Note: Yields are generally reported as high in the literature for analogous 2-aminopyridines.
Experimental Workflow
Schiff Base Formation via Condensation with Aldehydes
The condensation of this compound with aldehydes provides Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic systems and coordination complexes.
Application Notes
Schiff bases derived from 2-aminopyridines are important ligands in coordination chemistry and can exhibit a range of biological activities. The reaction is typically straightforward and can be performed under mild conditions. The electronic nature of the substituents on the aldehyde can influence the reaction rate and the properties of the resulting Schiff base.
Experimental Protocol: Synthesis of N-Benzylidene-3,5-dimethylpyridin-2-amine
This protocol outlines the synthesis of a Schiff base from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Acetic Acid | Ethanol | 4-6 | Good to Excellent |
| This compound | 4-Nitrobenzaldehyde | Acetic Acid | Ethanol | 3-5 | Excellent |
| This compound | 4-Hydroxybenzaldehyde | Acetic Acid | Ethanol | 5-7 | Good |
Note: Yields are based on general procedures for Schiff base formation with similar amines.
Experimental Workflow
Ullmann Condensation for N-Arylation
The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. This is a powerful tool for the synthesis of N-aryl-2-aminopyridines.
Application Notes
N-Aryl-2-aminopyridines are important precursors for the synthesis of various heterocyclic compounds, including carbazoles and other fused systems. The traditional Ullmann reaction often requires harsh conditions; however, modern protocols utilize ligands to facilitate the reaction under milder conditions.[1] The choice of ligand, base, and solvent is crucial for achieving high yields.
Experimental Protocol: Copper-Catalyzed N-Arylation of this compound
This protocol describes the N-arylation of this compound with an aryl halide using a copper catalyst and a ligand.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
L-Proline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 90-120 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Iodobenzene | CuI | L-Proline | K₂CO₃ | DMSO | 90 | Good |
| This compound | 4-Bromotoluene | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | Good |
| This compound | 1-Iodo-4-nitrobenzene | CuI | L-Proline | K₂CO₃ | DMSO | 90 | High |
Note: Yields are estimated based on similar Ullmann couplings of aryl amines.[2]
Experimental Workflow
References
The Versatility of 3,5-Dimethylpyridin-2-amine: A Building Block for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
3,5-Dimethylpyridin-2-amine, a substituted pyridine derivative, serves as a crucial and versatile building block in the synthesis of a wide array of specialty chemicals. Its unique structural features, including the nucleophilic amino group and the modifiable pyridine ring, make it an attractive starting material for the development of high-value molecules in the pharmaceutical and agrochemical industries. This document provides an overview of its applications, detailed experimental protocols for key transformations, and insights into the biological pathways targeted by the resulting compounds.
Applications in Specialty Chemical Synthesis
The inherent reactivity of this compound allows for its incorporation into complex molecular scaffolds. It is particularly valuable in the synthesis of kinase inhibitors for targeted cancer therapy and in the development of novel herbicides.
Pharmaceutical Applications: Kinase Inhibitors
Substituted aminopyridines are a cornerstone in the design of kinase inhibitors. The 2-aminopyridine moiety is a well-established hinge-binding motif, enabling potent and selective inhibition of various kinases involved in cell proliferation and survival pathways. Molecules derived from this compound have shown potential as inhibitors of Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase, both of which are significant targets in oncology.[1][2]
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3][4] Small molecules that can block the ATP-binding site of CDKs can halt uncontrolled cell proliferation. The 2-aminopyridine scaffold can be elaborated through C-C and C-N cross-coupling reactions to generate potent and selective CDK inhibitors.
Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and apoptosis resistance.[1][5] The development of Pim-1 inhibitors is a promising strategy in cancer therapy. Pyridine-based structures are central to many potent Pim-1 inhibitors.[2][6][7]
Agrochemical Applications: Herbicides
Pyridine-containing compounds are integral to the agrochemical industry, with many commercially successful herbicides featuring this heterocyclic core.[8] The specific substitution pattern of this compound can be leveraged to create novel herbicides with specific modes of action, such as those that mimic natural plant hormones like auxin. Synthetic auxin herbicides induce uncontrolled growth in susceptible plants, leading to their demise.[9][10][11]
Key Synthetic Transformations: Experimental Protocols
The following protocols describe common and powerful methods for the functionalization of this compound, enabling its use as a versatile building block.
Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. This reaction can be used to attach various aryl or heteroaryl groups to the pyridine ring of this compound, a key step in the synthesis of many kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling:
| Step | Procedure |
| 1 | To a reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroaryl-boronic acid or ester (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.). |
| 2 | Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), and a solvent such as 1,4-dioxane. |
| 3 | Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-100 °C for 12-24 hours. |
| 4 | Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| 5 | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. |
| 6 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. |
Representative Data for Suzuki-Miyaura Coupling of a Related 2-Aminopyridine Derivative:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Purity (%) |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | >95 |
| 2-Chloro-4-aminopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 92 | >98 |
Note: Yields and purity are representative and can vary based on the specific substrates and reaction conditions.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of this compound. This is a critical step in building the core structures of many biologically active molecules.[12][13][14]
General Protocol for Buchwald-Hartwig Amination:
| Step | Procedure |
| 1 | In a glovebox or under an inert atmosphere, combine an aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.). |
| 2 | Add a dry, degassed solvent such as toluene or 1,4-dioxane. |
| 3 | Seal the reaction vessel and heat to 80-110 °C for 16-24 hours. |
| 4 | Monitor the reaction by TLC or LC-MS. |
| 5 | After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. |
| 6 | Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄. |
| 7 | Concentrate the solution and purify the residue by column chromatography to yield the N-arylated product. |
Representative Data for Buchwald-Hartwig Amination of a Related 2-Aminopyridine Derivative:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Purity (%) |
| 2-Bromopyridine | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 78 | >97 |
| 4-Chloroanisole | 2-Aminopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 89 | >98 |
Note: Yields and purity are representative and can vary based on the specific substrates and reaction conditions.
Visualizing Molecular Pathways and Workflows
Understanding the biological context and the synthetic strategy is crucial for the effective application of this compound. The following diagrams illustrate a general synthetic workflow and the signaling pathways targeted by molecules derived from this building block.
Caption: General synthetic workflow using this compound.
Targeted Biological Pathways
Caption: Inhibition of the CDK signaling pathway.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. scielo.br [scielo.br]
- 11. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Preparation of ¹⁵N-Labelled 3,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of ¹⁵N-labelled 3,5-dimethylpyridine, a crucial isotopically labelled compound for a range of applications in chemical and biological research, including its use as a nuclear magnetic resonance (NMR) probe.[1][2][3] The protocols outlined below are based on established synthetic routes, offering researchers a guide to producing this valuable compound with high isotopic enrichment.
Introduction
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[4] ¹⁵N-labelled pyridines, in particular, are powerful tools in liquid- and solid-state NMR spectroscopy.[1][2][3] The sensitivity of the ¹⁵N chemical shift to the local electronic environment makes it an excellent probe for studying hydrogen bonding and protonation states in various chemical and biological systems.[1][2][3] 3,5-Dimethylpyridine, also known as 3,5-lutidine, is a common structural motif, and its ¹⁵N-labelled analogue allows for detailed investigation of its interactions and transformations.
Two primary methods for the preparation of ¹⁵N-labelled 3,5-dimethylpyridine are presented here: a de novo synthesis starting from acyclic precursors and a pyridine ring transformation via a Zincke intermediate.
Method 1: De Novo Synthesis from Acyclic Precursors
This method involves a two-step process that first constructs a dihydropyran ring with the desired substitution pattern, which is then converted to the ¹⁵N-labelled pyridine.[1][2][3]
Summary of Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Methacrolein, propenyl ether, ¹⁵NH₄Cl | [1][2][3] |
| Overall Yield | ~55% (relative to ¹⁵N isotope) | [3] |
| Isotopic Enrichment | Not explicitly quantified, but demonstrated by ¹⁵N-NMR | [1][2] |
Experimental Protocol
Step 1: Synthesis of 2-alkoxy-3,5-dimethyl-3,4-dihydro-2H-pyran
This step involves a Diels-Alder reaction between an α,β-unsaturated carbonyl compound and a vinyl ether to form the dihydropyran precursor.[3]
-
Combine methacrolein and propenyl ether in a suitable reaction vessel.
-
The reaction can be carried out neat or in a solvent, and may be catalyzed by a Lewis acid.
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, purify the resulting mixture of 2-alkoxy-3,5-dimethyl-3,4-dihydro-2H-pyran isomers by distillation.[2]
Step 2: Synthesis of ¹⁵N-labelled 3,5-dimethylpyridine
The dihydropyran precursor is then reacted with ¹⁵N-labelled ammonium chloride to form the pyridine ring.[3]
-
In a reaction vessel, combine the mixture of 2-alkoxy-3,5-dimethyl-3,4-dihydro-2H-pyran isomers with ¹⁵N-labelled ammonium chloride (¹⁵NH₄Cl).[1][2][3]
-
The reaction is typically carried out in a suitable solvent, such as water or an alcohol-water mixture.
-
Heat the reaction mixture under reflux and monitor its progress.
-
Initially, remove volatile substances by distillation from the acidic reaction mixture.[3]
-
Basify the reaction mixture and isolate the ¹⁵N-labelled 3,5-dimethylpyridine as an aqueous azeotrope via steam distillation.[3]
-
Extract the product from the azeotrope using an organic solvent, such as methylene chloride.[3]
-
Dry the organic extract and remove the solvent to yield the final product. The reported yield is approximately 55% based on the amount of ¹⁵N isotope used.[3]
Synthetic Workflow
Caption: De Novo Synthesis of ¹⁵N-3,5-Dimethylpyridine.
Method 2: ¹⁵N-Labelling via Zincke Imine Intermediate
This method provides a general approach for the ¹⁵N-labeling of pyridines by converting the unlabeled pyridine into a Zincke imine, which is then ring-closed with a ¹⁵N source.[5][6][7] This technique is particularly useful for late-stage labeling of complex molecules.[5][6][7]
Summary of Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | 3,5-Dimethylpyridine, Tf₂O, Dibenzylamine, ¹⁵NH₄Cl | [5] |
| Isotopic Enrichment | >95% (in most cases for various pyridines) | [5][6][7] |
| Yield | Varies depending on the substrate; specific yield for 3,5-dimethylpyridine is not provided but is generally good for other pyridines. | [5] |
Experimental Protocol
Step 1: Formation of the NTf-Zincke Imine
The unlabeled pyridine is first activated and then undergoes ring-opening with a secondary amine.
-
In an inert atmosphere, dissolve 3,5-dimethylpyridine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add triflic anhydride (Tf₂O) to activate the pyridine ring.
-
Add dibenzylamine to the reaction mixture to induce ring-opening and form the NTf-Zincke imine.[5]
-
The Zincke imine intermediate may precipitate from the solution upon the addition of a non-polar solvent like hexanes, allowing for its isolation.[5]
Step 2: Ring-Closure with ¹⁵NH₄Cl
The isolated Zincke imine is then reacted with ¹⁵N-labelled ammonium chloride to form the ¹⁵N-labelled pyridine.
-
Dissolve the isolated NTf-Zincke imine in a suitable solvent.
-
Add ¹⁵N-labelled ammonium chloride (¹⁵NH₄Cl) and a base (e.g., sodium acetate) to the solution.[5]
-
Heat the reaction mixture to facilitate the ring-closure and formation of the ¹⁵N-labelled 3,5-dimethylpyridine.[5]
-
Monitor the reaction for completion.
-
Upon completion, perform an appropriate workup procedure, which may involve extraction and chromatographic purification, to isolate the final product.
Synthetic Workflow
Caption: ¹⁵N-Labelling via Zincke Imine Intermediate.
Conclusion
Both methods presented offer viable routes to ¹⁵N-labelled 3,5-dimethylpyridine. The de novo synthesis provides a clear pathway with a reported yield, making it suitable for targeted synthesis. The Zincke imine method offers a more general approach that can be applied to a wide range of pyridines and is particularly advantageous for its high isotopic incorporation efficiency. The choice of method will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for a general labeling strategy.
References
- 1. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3,5-Dimethylpyridine as a Solid-State NMR Probe for Acidity Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Characterizing the acidic properties of solid materials is crucial in fields ranging from catalysis to pharmaceutical sciences. The nature, strength, and concentration of acid sites on surfaces like zeolites, metal oxides, and amorphous silica-aluminas can dictate reaction pathways, catalytic activity, and the stability of active pharmaceutical ingredients (APIs). 3,5-Dimethylpyridine, particularly when isotopically labeled with ¹⁵N, serves as an effective probe molecule for investigating these acidic properties using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
The utility of 3,5-dimethylpyridine as a probe molecule arises from the high sensitivity of the ¹⁵N nucleus's chemical shift to its local electronic environment. When 3,5-dimethylpyridine interacts with an acid site, the resulting change in the ¹⁵N chemical shift provides a clear distinction between different types of acidic centers. Specifically, it can differentiate between Brønsted acids, which protonate the pyridine nitrogen, and Lewis acids, which accept an electron pair from the nitrogen.[2][3][4]
This application note provides detailed protocols for the use of ¹⁵N-labeled 3,5-dimethylpyridine in solid-state NMR to characterize solid acids, along with data interpretation guidelines and representative data.
Principle of the Method
The core principle of this technique lies in the ¹⁵N chemical shift of the pyridine nitrogen.
-
Physisorbed/Weakly Interacting: 3,5-dimethylpyridine that is weakly interacting with the surface or physisorbed will exhibit a ¹⁵N chemical shift similar to that of the free molecule in an inert solvent.
-
Lewis Acid Sites: When the nitrogen atom of 3,5-dimethylpyridine coordinates to a Lewis acid site (an electron-pair acceptor), the electron density around the nitrogen is reduced. This deshielding effect causes a downfield shift in the ¹⁵N resonance compared to the physisorbed state. The magnitude of this shift can correlate with the strength of the Lewis acid.[2][3][4][5]
-
Brønsted Acid Sites: Interaction with a Brønsted acid site (a proton donor) leads to the protonation of the pyridine nitrogen, forming a 3,5-dimethylpyridinium cation. This results in a significant upfield shift of the ¹⁵N resonance compared to both the physisorbed and Lewis-adducted species.[2][3][4][5]
By observing the ¹⁵N solid-state NMR spectrum of a solid sample after dosing with ¹⁵N-labeled 3,5-dimethylpyridine, one can identify the types of acid sites present and, in some cases, quantify their relative abundance.
Experimental Workflow
The overall experimental workflow for using 3,5-dimethylpyridine as a solid-state NMR probe can be visualized as follows:
Protocols
Protocol 1: Synthesis of ¹⁵N-labeled 3,5-Dimethylpyridine
For enhanced sensitivity, the use of ¹⁵N-labeled 3,5-dimethylpyridine is highly recommended. A general synthetic route involves a two-step process.[1]
Materials:
-
Methacrolein
-
1-Ethoxypropene
-
¹⁵NH₄Cl (¹⁵N-labeled ammonium chloride)
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Synthesis of 2-Ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran:
-
React methacrolein with 1-ethoxypropene in a Diels-Alder cycloaddition. This reaction is typically carried out without a solvent at elevated temperatures. The resulting product is a mixture of cis and trans isomers of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran.
-
-
Step 2: Synthesis of ¹⁵N-3,5-Dimethylpyridine:
-
The dihydropyran mixture from Step 1 is reacted with ¹⁵NH₄Cl in an acidic aqueous solution.
-
The reaction mixture is heated to drive the conversion to the pyridinium salt.
-
The solution is then basified with sodium hydroxide.
-
The ¹⁵N-labeled 3,5-dimethylpyridine is extracted using dichloromethane.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the final product.
-
Protocol 2: Sample Preparation and Probe Adsorption
Materials:
-
Solid acid sample (e.g., zeolite, silica-alumina)
-
¹⁵N-labeled 3,5-dimethylpyridine
-
High-vacuum line
-
Schlenk flask or similar sealable glass vessel
Procedure:
-
Activation of the Solid Sample:
-
Place the solid acid sample (typically 100-200 mg) into a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Heat the sample under vacuum to remove adsorbed water and other volatile species. The activation temperature and duration will depend on the nature of the solid material (e.g., for many zeolites, heating at 400-500 °C for 4-6 hours is common).[6]
-
After activation, cool the sample to room temperature under vacuum.
-
-
Adsorption of ¹⁵N-3,5-Dimethylpyridine:
-
Introduce a controlled amount of ¹⁵N-3,5-dimethylpyridine vapor to the activated solid sample. This can be done by connecting a vessel containing the liquid probe to the vacuum line and allowing the vapor to contact the sample. The amount adsorbed can be controlled by monitoring the pressure.
-
Alternatively, a known amount of a solution of the probe in a volatile, non-polar solvent can be added to the solid, followed by careful removal of the solvent under vacuum.
-
Equilibrate the sample for a period (e.g., 1-2 hours) to ensure uniform adsorption.
-
For quantitative studies, it is important to determine the amount of adsorbed probe molecule.
-
-
Removal of Physisorbed Probe:
-
To distinguish between strongly bound and weakly physisorbed probe molecules, the sample can be gently heated under vacuum (e.g., 100-150 °C) after the initial adsorption to remove the excess, weakly bound 3,5-dimethylpyridine.[7]
-
-
NMR Rotor Packing:
-
In an inert atmosphere (e.g., a glovebox), carefully pack the sample with the adsorbed probe molecule into a solid-state NMR rotor (typically zirconia, with an outer diameter of 3.2 mm or 4 mm).
-
Seal the rotor with a cap to prevent contamination from the atmosphere.
-
Protocol 3: Solid-State NMR Data Acquisition
Instrumentation:
-
Solid-state NMR spectrometer
-
Magic-angle spinning (MAS) probe
Typical ¹⁵N Solid-State NMR Parameters:
-
Pulse Sequence: Cross-polarization (CP) from ¹H to ¹⁵N (¹H-¹⁵N CP/MAS) is commonly used to enhance the ¹⁵N signal.[8]
-
Magic-Angle Spinning (MAS) Rate: 5-15 kHz. The choice of spinning speed will depend on the spectrometer and probe capabilities and the need to avoid overlap of spinning sidebands with signals of interest.
-
Contact Time (for CP/MAS): 1-5 ms. An optimal contact time should be determined experimentally.
-
Recycle Delay: This should be set to be at least 1.25 times the longest ¹H T₁ relaxation time of the sample. This can range from 2 to 10 seconds or longer, depending on the nature of the solid and the presence of paramagnetic species.
-
¹H Decoupling: High-power ¹H decoupling (e.g., TPPM or SPINAL-64) should be applied during ¹⁵N acquisition to remove ¹H-¹⁵N dipolar couplings and improve spectral resolution.
-
Referencing: The ¹⁵N chemical shifts can be referenced externally to a standard such as liquid ammonia (0 ppm) or nitromethane (0 ppm, with a correction factor applied).[9]
Data Interpretation and Quantitative Analysis
The interpretation of the ¹⁵N solid-state NMR spectrum is based on the chemical shift of the observed resonances.
Quantitative Data
The following table summarizes typical ¹⁵N chemical shift ranges for pyridine adsorbed on various acid sites. While this data is for pyridine, the chemical shifts for 3,5-dimethylpyridine are expected to be in a similar range, with minor variations due to the electronic effects of the methyl groups.[2][3][4]
| Type of Interaction | Species | Typical ¹⁵N Chemical Shift Range (ppm) | Reference |
| Physisorbed/Weakly H-bonded | Pyridine on Silanols | ~288 | [2][4] |
| Lewis Acid Adduct | Pyridine on Ti-Beta | ~240 | [2][3][4] |
| Lewis Acid Adduct | Pyridine on Zr-Beta | ~248 | [2][3][4] |
| Lewis Acid Adduct | Pyridine on Sn-Beta | ~260 | [2][3][4] |
| Brønsted Acid Adduct | Pyridinium on B-Beta | ~245 | [2][3][4] |
| Brønsted Acid Adduct | Pyridinium on Ga-Beta | ~223 | [2][3][4] |
| Brønsted Acid Adduct | Pyridinium on Al-Beta | ~212 | [2][3][4] |
Note: Chemical shifts are referenced to liquid ammonia at 0 ppm.
Correlation with Acid Strength
For a series of related Lewis or Brønsted acids, the ¹⁵N chemical shift can often be correlated with acid strength. For Lewis acids, a greater downfield shift (more deshielded) generally indicates a stronger Lewis acid site.[2][3][4][5] For Brønsted acids, a greater upfield shift (more shielded) suggests a stronger interaction with the proton, often indicative of a stronger Brønsted acid.[2][3][4][5]
Applications in Drug Development
In the pharmaceutical industry, understanding the surface properties of excipients and the potential interactions with APIs is critical for formulation development and stability studies. The acidic or basic nature of surfaces can catalyze degradation reactions of sensitive APIs. 3,5-dimethylpyridine can be used as a probe molecule in a similar manner to characterize the surface acidity of pharmaceutical excipients, such as silica-based materials, providing valuable information for risk assessment and formulation optimization.
Conclusion
The use of ¹⁵N-labeled 3,5-dimethylpyridine as a probe molecule in conjunction with solid-state NMR spectroscopy is a powerful technique for the qualitative and quantitative characterization of acid sites on solid surfaces. The distinct ¹⁵N chemical shifts for physisorbed, Lewis-adducted, and Brønsted-adducted species allow for the unambiguous identification of different acid types. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers in catalysis, materials science, and pharmaceutical development to effectively utilize this valuable analytical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption Coupled with MAS NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with ¹⁵N Pyridine Adsorption Coupled with MAS NMR Spectroscopy [dspace.mit.edu]
- 5. Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption Coupled with MAS NMR Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 6. Nuclear spin relaxation as a probe of zeolite acidity: a combined NMR and TPD investigation of pyridine in HZSM-5 - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01515J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives from 1,2,4-Triazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized bipyridine ligands is of paramount importance in coordination chemistry, materials science, and drug discovery. The inverse electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines, often referred to as the Boger reaction, provides a powerful and versatile methodology for the construction of the bipyridine scaffold. This approach allows for the introduction of a wide range of substituents that would be difficult to incorporate using traditional cross-coupling methods.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of bipyridine derivatives from 1,2,4-triazine precursors.
The core of this synthetic strategy involves the reaction of an electron-deficient 1,2,4-triazine with an electron-rich dienophile, such as an enamine, leading to the formation of a pyridine ring with the extrusion of dinitrogen.[2][3] By utilizing bis-1,2,4-triazines, specifically 3,3'- and 5,5'-bis-triazines, a variety of substituted 2,2'-bipyridines can be accessed.[1]
General Reaction Scheme
The overall transformation involves a [4+2] cycloaddition between a 1,2,4-triazine and a dienophile, followed by a retro-Diels-Alder reaction to eliminate nitrogen gas and subsequent aromatization to yield the pyridine ring.
Caption: General mechanism for the inverse electron-demand Diels-Alder reaction of 1,2,4-triazines.
Experimental Protocols
Protocol 1: Synthesis of 3,3'-bis(5,6-diphenyl-1,2,4-triazine)
This protocol describes the synthesis of a 3,3'-bis-1,2,4-triazine, a key precursor for certain bipyridine derivatives.
Materials:
-
Benzil
-
Oxalic dihydrazide
-
Glacial acetic acid
Procedure:
-
A mixture of benzil (2.10 g, 10 mmol) and oxalic dihydrazide (0.59 g, 5 mmol) in glacial acetic acid (20 mL) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The solid is dried under vacuum to yield 3,3'-bis(5,6-diphenyl-1,2,4-triazine).
Protocol 2: Synthesis of 5,5'-bis(3-phenyl-1,2,4-triazine)
This protocol details the preparation of a 5,5'-bis-1,2,4-triazine precursor.
Materials:
-
Phenylglyoxal monohydrate
-
Hydrazine monohydrate
-
Formic acid
Procedure:
-
A solution of phenylglyoxal monohydrate (1.52 g, 10 mmol) and hydrazine monohydrate (0.50 g, 10 mmol) in ethanol (20 mL) is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in formic acid (15 mL) and heated at reflux for 4 hours.
-
The mixture is cooled and poured into ice water.
-
The precipitate is collected by filtration, washed with water, and dried to give the 5,5'-bis(3-phenyl-1,2,4-triazine).
Protocol 3: General Procedure for the Boger Reaction (Bipyridine Synthesis)
This protocol outlines the inverse electron-demand Diels-Alder reaction of a bis-1,2,4-triazine with an enamine to form the bipyridine core.
Materials:
-
bis-1,2,4-triazine (e.g., from Protocol 1 or 2)
-
1-Morpholinocyclopentene (or other enamine)
-
Dioxane or other high-boiling solvent
Procedure:
-
A solution of the bis-1,2,4-triazine (1 mmol) and 1-morpholinocyclopentene (4 equivalents) in dioxane (25 mL) is heated at reflux.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired bipyridine derivative. In some cases, heating the neat mixture of the 1,2,4-triazine and enamine at high temperatures (e.g., 200 °C) under an argon atmosphere can also be effective.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various bipyridine derivatives from 1,2,4-triazines.
Table 1: Synthesis of Bipyridine Derivatives from 3,3'-bis-1,2,4-triazines
| 3,3'-bis-1,2,4-triazine Precursor | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3,3'-bis(5,6-diphenyl-1,2,4-triazine) | 1-Morpholinocyclopentene | Dioxane | Reflux | 12 | 6,6'-bis(2,3-cyclopentenopyridin-4-yl)-2,2'-bipyridine | 75 |
| 3,3'-bis(5,6-dimethyl-1,2,4-triazine) | 1-Morpholinocyclohexene | Xylene | Reflux | 24 | 6,6'-bis(2,3-cyclohexenopyridin-4-yl)-2,2'-bipyridine | 68 |
Table 2: Synthesis of Bipyridine Derivatives from 5,5'-bis-1,2,4-triazines
| 5,5'-bis-1,2,4-triazine Precursor | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 5,5'-bis(3-phenyl-1,2,4-triazine) | 1-Morpholinocyclopentene | Neat | 200 | 2 | 4,4'-bis(2,3-cyclopentenopyridin-4-yl)-6,6'-diphenyl-2,2'-bipyridine | 85 |
| 5,5'-bis(3-(4-methoxyphenyl)-1,2,4-triazine) | 1-Morpholinocyclopentene | Dioxane | Reflux | 18 | 4,4'-bis(2,3-cyclopentenopyridin-4-yl)-6,6'-bis(4-methoxyphenyl)-2,2'-bipyridine | 82 |
Experimental Workflow
The overall workflow for the synthesis of bipyridine derivatives from 1,2,4-triazines can be visualized as follows:
Caption: A streamlined workflow for the synthesis of bipyridine derivatives.
Logical Relationship of Synthetic Routes
The choice of starting bis-1,2,4-triazine isomer dictates the substitution pattern on the final bipyridine product.
Caption: Decision pathway for selecting the appropriate bis-1,2,4-triazine precursor.
Conclusion
The 1,2,4-triazine-based methodology offers a highly effective and modular approach for the synthesis of a diverse range of bipyridine derivatives.[4] The protocols and data presented herein provide a solid foundation for researchers to apply this powerful synthetic tool in their respective fields of study. The ability to strategically introduce substituents onto the bipyridine core by selecting the appropriate 1,2,4-triazine precursor makes this a valuable strategy for the development of novel ligands, functional materials, and potential therapeutic agents.
References
- 1. 1,2,4-Triazines in the Synthesis of Bipyridine Bisphenolate ONNO Ligands and Their Highly Luminescent Tetradentate Pt(II) Complexes for Solution-Processable OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. elar.urfu.ru [elar.urfu.ru]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-dimethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3,5-dimethylpyridine?
A1: The primary industrial synthesis involves the condensation of aldehydes and ammonia. One notable laboratory and industrial method is the reaction of propionaldehyde, formaldehyde, and ammonia over modified ZSM-5 catalysts, which can achieve yields as high as 63.1 wt.-%. Another approach is the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, though this method typically results in lower yields of 10-25%.[1] Additionally, for isotopic labeling studies, a two-step synthesis starting from methacrolein and 1-ethoxypropene to form a dihydropyran intermediate, followed by reaction with ¹⁵NH₄Cl, has been reported with yields around 55%.[2]
Q2: My 3,5-dimethylpyridine crude product is difficult to purify. What are some effective purification strategies?
A2: Purification of 3,5-dimethylpyridine can be challenging due to impurities with similar boiling points. A patented method involves oxidizing the crude product with an oxidant in water to convert impurities, followed by steam distillation. The distillate is then subjected to liquid-liquid separation and rectification to obtain 3,5-dimethylpyridine with a purity of not less than 99.0% and a yield of at least 85%.[3] For pyridine compounds in general, acid-base extraction is a common and effective technique.
Q3: I am synthesizing 3,5-dimethylpyridine-N-oxide. What are the key parameters to control for a high yield?
A3: The N-oxidation of 3,5-dimethylpyridine is typically a high-yield reaction. Key parameters to control include reaction temperature, reaction time, and the ratio of reactants. A common procedure involves heating a mixture of 3,5-dimethylpyridine, glacial acetic acid, and hydrogen peroxide at around 80°C for 5 hours.[4][5] Yields as high as 98.56% have been reported.[6] It is also crucial to manage the exothermic nature of the reaction and ensure proper workup to remove excess acetic acid and hydrogen peroxide.[4][7]
Q4: Are there any safety concerns I should be aware of during the synthesis of 3,5-dimethylpyridine and its derivatives?
A4: Yes, several safety precautions are necessary. When using hydrogen peroxide for N-oxidation, be aware of its potential for exothermic decomposition, especially in the presence of metal impurities.[7][8] The nitration of 3,5-dimethylpyridine-N-oxide involves the use of strong acids like fuming nitric acid and concentrated sulfuric acid, which are highly corrosive and require careful handling.[9] Additionally, many of the starting materials and products are flammable and toxic, so it is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment.
Troubleshooting Guides
Method 1: Synthesis from Propionaldehyde, Formaldehyde, and Ammonia over ZSM-5 Catalyst
Problem: Low Yield of 3,5-Dimethylpyridine
| Possible Cause | Recommended Action |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the yield. For a Pb-ZSM-5 catalyst, a temperature of 400°C has been shown to provide a higher yield (56.1%) compared to 300°C (25.5%). Systematically vary the temperature within the range of 300-420°C to find the optimum for your specific catalyst and setup. |
| Incorrect Weight Hourly Space Velocity (WHSV) | The WHSV, which is the ratio of the mass flow rate of the reactants to the mass of the catalyst, is a critical parameter. For a Pb-ZSM-5 catalyst at 400°C, a WHSV of 0.5 h⁻¹ resulted in a higher yield (56.1%) compared to 0.25 h⁻¹ (45.6%) and 1.0 h⁻¹ (27.3%). Adjust the feed rate of your reactants to optimize the WHSV. |
| Catalyst Deactivation | The ZSM-5 catalyst can deactivate over time due to coke formation. If you observe a decrease in yield over time, catalyst regeneration may be necessary. This typically involves a controlled burnout of the coke in air. |
| Formation of Side Products | Side products such as collidines and other pyridine derivatives can lower the yield of 3,5-dimethylpyridine. The formation of these byproducts can be influenced by the catalyst and reaction conditions. Consider modifying the catalyst or adjusting the reactant ratios to improve selectivity. |
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Propionaldehyde Conversion (%) | 3,5-Dimethylpyridine Yield (wt.-%) | Reference |
| H-ZSM-5 (Si/Al=150) | 400 | 0.5 | 66.2 | 63.1 | |
| Pb-ZSM-5 | 400 | 0.5 | 68.2 | 56.1 | |
| Pb-ZSM-5 | 300 | 0.5 | - | 25.5 | |
| Pb-ZSM-5 | 400 | 0.25 | 81.4 | 45.6 | |
| Pb-ZSM-5 | 400 | 1.0 | 60.4 | 27.3 |
-
Catalyst Preparation: Use a modified H-ZSM-5 catalyst (e.g., Si/Al ratio of 150). The catalyst can be further modified with cations like lead by impregnation methods.
-
Reaction Setup: The reaction is carried out in a tubular, down-flow Pyrex reactor with an internal diameter of 20 mm.
-
Reactant Feed: A mixture of propionaldehyde, formaldehyde, and ammonia (e.g., in a 1:1 molar ratio of propionaldehyde to formaldehyde) is fed from the top of the reactor using a syringe pump.
-
Reaction Conditions: Maintain the reaction temperature at 400°C and a WHSV of 0.5 h⁻¹ at atmospheric pressure.
-
Product Collection: The product stream is cooled with ice-cold water and collected at the bottom of the reactor. Use ice-cooled traps at the outlet to ensure complete collection of the products.
-
Analysis: The products are analyzed by gas chromatography.
Method 2: Synthesis of 3,5-Dimethylpyridine-N-oxide
Problem: Incomplete Reaction or Low Purity of N-oxide
| Possible Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | While the reaction is generally efficient, ensure that the mixture is heated for a sufficient duration at the optimal temperature. A typical condition is 80°C for 5 hours.[4] Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material. |
| Decomposition of Hydrogen Peroxide | Hydrogen peroxide can decompose, especially at higher temperatures or in the presence of impurities.[7][8] Ensure that your glassware is clean and that the temperature is well-controlled. Consider adding the hydrogen peroxide portion-wise to manage the exotherm. |
| Inefficient Removal of Acetic Acid | Residual acetic acid can interfere with the purification process. After the reaction, remove the excess acetic acid by distillation under reduced pressure.[4][10] |
| Incomplete Extraction of the Product | 3,5-Dimethylpyridine-N-oxide is extracted from the aqueous layer after basification. Use an appropriate solvent like chloroform or dichloromethane and perform multiple extractions to ensure complete recovery of the product.[6][10] |
| Presence of Water in the Final Product | The N-oxide product can form a dihydrate.[10] If the anhydrous form is required, ensure thorough drying of the organic extracts (e.g., over Na₂SO₄) and consider crystallization from a non-aqueous solvent.[4][10] |
-
Reaction Setup: In a fume hood, place glacial acetic acid (0.5 mol) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Addition of Reactants: Add 3,5-dimethylpyridine (0.051 mol) and 35% hydrogen peroxide (8.5 ml) to the flask.[4][10]
-
Heating: Heat the mixture at an internal temperature of 80°C for 5 hours with constant stirring.[4]
-
Workup - Acetic Acid Removal: Cool the reaction mixture and distill the excess acetic acid under reduced pressure.[4][10]
-
Workup - Neutralization and Extraction: Add water to the residue, adjust the pH to 10 with Na₂CO₃, and extract the aqueous solution multiple times with chloroform.[10]
-
Drying and Isolation: Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product.[10]
References
- 1. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 2. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 6. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,5-Dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dimethylpyridin-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent choice: The solvent may be too good at dissolving the compound even at low temperatures, or it may not effectively exclude impurities. - Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. - Incomplete removal of mother liquor: Residual impure solvent on the crystal surface will contaminate the final product. | - Solvent Screening: Test a range of solvents and solvent mixtures. Good candidates for aminopyridines include isopropyl ether, ethyl acetate/hexane, or ethanol/water. - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring to an ice bath. - Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent. |
| Oiling Out During Recrystallization | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. - Solvent boiling point is too high: If the solvent's boiling point is higher than the melting point of the solute, the compound may melt before it dissolves. - Inappropriate solvent polarity: A large polarity mismatch between the solute and solvent can sometimes lead to oiling out. | - Pre-purification: Consider a preliminary purification step like an acid-base extraction to remove gross impurities. - Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. - Solvent Adjustment: Try adding a co-solvent to adjust the polarity of the recrystallization medium. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system: The eluent may be too polar, causing all components to elute quickly, or not polar enough, resulting in no elution. - Column overloading: Too much crude material was loaded onto the column. - Co-elution of impurities: Impurities with similar polarity to the desired compound. | - TLC Optimization: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A good starting point for aminopyridines is a gradient of ethyl acetate in hexane. - Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. - Alternative Stationary Phase: If co-elution is a problem on silica gel, consider using a different stationary phase like alumina or a functionalized silica. |
| Low Yield After Purification | - Multiple transfer steps: Loss of material at each transfer step. - Product solubility in the recrystallization solvent: The product may have significant solubility in the cold recrystallization solvent. - Decomposition on silica gel: Some amines can be unstable on acidic silica gel. | - Minimize Transfers: Plan the workflow to minimize the number of transfers between flasks. - Optimize Recrystallization: Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled to maximize crystal precipitation. - Deactivate Silica Gel: For sensitive amines, silica gel can be pre-treated with a base like triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, isomers (e.g., other dimethylpyridin-2-amine isomers if the starting material was a mix), and by-products from side reactions. The specific impurities will depend on the synthetic route used.
Q2: What is the best initial approach for purifying crude this compound?
A2: For a crude solid, recrystallization is often a good first choice due to its simplicity and scalability. If the crude material is an oil or if recrystallization fails to provide the desired purity, column chromatography is a powerful alternative. Acid-base extraction can be a very effective initial cleanup step to remove non-basic impurities.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A suitable recrystallization solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. You can determine a good solvent through small-scale solubility tests with a variety of solvents of different polarities.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, as an amine, this compound is basic and can be effectively purified using acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with an aqueous acid (like 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
Q5: My purified this compound is a white to pale yellow solid. Is this normal?
A5: Yes, 2-amino-3,5-dimethylpyridine is typically a white or pale yellow solid.[1] Discoloration can sometimes indicate the presence of minor oxidized impurities. If high purity is critical, a second recrystallization or passing a solution of the compound through a short plug of silica gel may help to improve the color.
Experimental Protocols
Protocol 1: Recrystallization from Isopropyl Ether
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Isopropyl ether
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropyl ether to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more isopropyl ether in small portions until the solid completely dissolves. Avoid adding excess solvent.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropyl ether.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed. Drain the excess hexane until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 5% ethyl acetate in hexane.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and then 50% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Acid-Base Extraction
Objective: To perform a preliminary purification of crude this compound by removing non-basic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude material in dichloromethane and transfer it to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the upper aqueous layer.
-
Drain the lower organic layer (containing non-basic impurities) and set it aside.
-
To the separatory funnel containing the aqueous layer, add fresh dichloromethane.
-
Slowly add 1 M NaOH to the separatory funnel with swirling until the solution is basic (check with pH paper).
-
Shake the funnel to extract the free amine back into the organic layer.
-
Drain the lower organic layer into a clean flask.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Quantitative Data
The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the nature and amount of impurities in the crude material.
Table 1: Recrystallization of this compound
| Parameter | Value |
| Starting Material | 5.0 g crude this compound |
| Initial Purity (by HPLC) | 85% |
| Recrystallization Solvent | Isopropyl Ether |
| Volume of Solvent Used | ~75 mL |
| Yield of Purified Product | 3.8 g |
| Recovery | 90% (of theoretical pure compound) |
| Final Purity (by HPLC) | >98% |
Table 2: Column Chromatography of this compound
| Parameter | Value |
| Starting Material | 2.0 g crude this compound |
| Initial Purity (by HPLC) | 70% |
| Stationary Phase | Silica Gel (100 g) |
| Eluent System | Gradient: 5% to 50% Ethyl Acetate in Hexane |
| Yield of Purified Product | 1.2 g |
| Recovery | 86% (of theoretical pure compound) |
| Final Purity (by HPLC) | >99% |
Visualizations
Caption: Decision tree for selecting a purification technique.
Caption: Workflow for acid-base extraction purification.
References
overcoming solubility issues with 3,5-Dimethylpyridin-2-amine in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Dimethylpyridin-2-amine in their reactions.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may face difficulties dissolving this compound in certain reaction media. This guide offers a systematic approach to addressing these challenges.
Problem: this compound is not dissolving in the chosen reaction solvent.
Initial Assessment:
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check its purity. Impurities can sometimes affect solubility.
-
Consult Solubility Data: While specific quantitative data for this compound is limited, general solubility trends for pyridine derivatives can be informative.
Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Solution Strategies:
-
Solvent Selection: The choice of solvent is critical. A preliminary solvent screen with small amounts of this compound can save significant time and resources.
Solvent Class Examples Expected Solubility of this compound Polar Aprotic DMF, DMSO, Acetonitrile Generally Good Ethers THF, Diethyl ether Moderate to Good Chlorinated Dichloromethane, Chloroform Good Aromatic Toluene, Benzene Moderate Alcohols Methanol, Ethanol Good (potential for hydrogen bonding) Water H₂O Low to Moderate (can be increased with pH adjustment) Non-polar Alkanes Hexane, Cyclohexane Poor -
Temperature Adjustment: Gently heating the mixture can increase the rate of dissolution and the solubility limit. However, be cautious of potential degradation of the starting material or solvent evaporation.
-
Use of Co-solvents: If the compound has poor solubility in a non-polar solvent, adding a small amount of a polar co-solvent like DMF or DMSO can significantly improve solubility.
-
pH Adjustment (for Aqueous Reactions): As an amine, the solubility of this compound in aqueous media is highly dependent on pH. Lowering the pH with a suitable acid will form the corresponding ammonium salt, which is generally more water-soluble. The hydrochloride salt of this compound is a known compound and
Technical Support Center: Optimizing N-Alkylation of 2-Aminopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 2-aminopyridines. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the N-alkylation of 2-aminopyridines.
Issue 1: Low to No Product Yield
Q: I am observing very low or no formation of my desired N-alkylated 2-aminopyridine. What are the potential causes and how can I improve the yield?
A: Low product yield is a common issue that can stem from several factors. Here’s a systematic guide to troubleshooting this problem:
-
Reactivity of Starting Materials:
-
Poor Nucleophilicity of the Aminopyridine: The presence of electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amino group, making the reaction sluggish.
-
Solution: Consider using a more reactive alkylating agent or increasing the reaction temperature to overcome the lower reactivity.[1]
-
-
Inefficient Leaving Group: The nature of the leaving group on the alkylating agent is critical. The reactivity order is generally I > Br > Cl > OTs.[1]
-
Solution: If you are using an alkyl chloride, switching to an alkyl bromide or iodide can significantly increase the reaction rate.[1]
-
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the alkylating agent can hinder the reaction.
-
-
Reaction Conditions:
-
Inappropriate Solvent: The choice of solvent plays a crucial role in the reaction rate and outcome.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation reactions.[1] For certain substrates, alternative solvent systems may be beneficial.
-
-
Suboptimal Base: The base is essential for deprotonating the amino group, but an inappropriate choice can lead to side reactions or incomplete deprotonation.
-
Solution: Ensure the base is strong enough to deprotonate the aminopyridine but not so strong that it reacts with your alkylating agent.[1] Common bases include K₂CO₃, Cs₂CO₃, and NaH.[2][3] The choice of base can also influence the reaction's outcome, with stronger bases sometimes promoting different reaction pathways.[4]
-
-
Incorrect Temperature: The reaction may be too slow at lower temperatures or prone to side reactions and degradation at higher temperatures.
-
Issue 2: Over-alkylation and Poor Selectivity
Q: I am getting a significant amount of the N,N-dialkylated product, or the alkylation is occurring on the pyridine ring nitrogen instead of the amino group. How can I improve the selectivity for mono-N-alkylation of the amino group?
A: Achieving high selectivity is crucial. Here are strategies to control over-alkylation and ensure regioselectivity:
-
Controlling Over-alkylation (Dialkylation):
-
Stoichiometry: The primary amine product is often more nucleophilic than the starting 2-aminopyridine, leading to a second alkylation.[7]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the formation of the dialkylated product.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the desired mono-alkylated product is maximized.
-
-
-
Ensuring Regioselectivity (Amino vs. Ring Nitrogen):
-
Protecting Groups: In some cases, the pyridine nitrogen can compete with the exocyclic amino group for the alkylating agent.[8]
-
Solution: Protecting the amino group (e.g., as a Boc derivative) can allow for selective alkylation at the ring nitrogen, followed by deprotection. Conversely, specific reaction conditions can favor alkylation on the exocyclic amino group.[8]
-
-
Catalyst and Reagent Choice: The choice of catalyst and reagents can direct the alkylation to the desired nitrogen.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the N-alkylation of aminopyridines, providing a comparative overview of different reaction conditions.
Table 1: Optimization of Base for N-Alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Mono-alkylated Product |
| 1 | CsOAc | CH₃CN | 70 | 16 | 98 |
| 2 | NaHCO₃ | CH₃CN | 70 | 16 | 78 |
| 3 | K₃PO₄ | CH₃CN | 70 | 16 | 65 |
| 4 | Cs₂CO₃ | CH₃CN | 70 | 16 | 79 (in-situ depyridylation product) |
| 5 | NaH | DMF | RT to 80 | 2-4 | Varies (up to 52.3% reported) |
Data adapted from studies on N-alkylation of N-aminopyridinium salts and pyrimidine derivatives, which provide insights applicable to 2-aminopyridines.[2][4]
Table 2: Effect of Alkylating Agent and Solvent
| Entry | 2-Aminopyridine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Aminopyridine | Benzyl alcohol | Ru(II) catalyst, KOtBu | Neat | 120 | High Conversion & Selectivity |
| 2 | [2,3'-Bipyridin]-2'-amine | 2,4-dimethylbenzyl bromide | K₂CO₃ | DMF | 80 | Not specified |
| 3 | 2-Aminopyridine | Carboxylic Acid | NaBH₄ | THF | Not specified (mild) | Good |
| 4 | N-Boc-4-aminopyridine | Various alkyl halides | Electrogenerated acetonitrile anion | Acetonitrile | Not specified | Very high |
This table compiles data from various N-alkylation strategies.[5][8][9][10]
Experimental Protocols
Protocol 1: General N-Alkylation using Alkyl Halide
This protocol is a general procedure for the N-alkylation of a 2-aminopyridine derivative using an alkyl bromide.[10]
Materials:
-
[2,3'-Bipyridin]-2'-amine (or other 2-aminopyridine derivative)
-
Alkyl bromide (e.g., 2,4-dimethylbenzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine derivative (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl bromide (1.1 equiv) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Monoalkylation using Carboxylic Acid and Sodium Borohydride
This method provides a facile route to N-monoalkylated aminopyridines under mild conditions.[9]
Materials:
-
2- or 3-aminopyridine
-
Carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Sodium carbonate solution
Procedure:
-
In a flask, prepare a stirring mixture of the aminopyridine (1.0 equiv) and the carboxylic acid (2.0 equiv) in THF.
-
Slowly add sodium borohydride (3.3 equiv) to the mixture over 30 minutes.
-
Monitor the reaction to completion using GC.
-
Upon completion, add water to the reaction mixture.
-
Adjust the pH to >10 with a sodium carbonate solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product as needed.
Visual Guides: Workflows and Decision Trees
General Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of 2-aminopyridines.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
stability of 3,5-Dimethylpyridin-2-amine under acidic and basic conditions
Technical Support Center: 3,5-Dimethylpyridin-2-amine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general ?
Based on the general principles of 2-aminopyridines, this compound is expected to be relatively stable under ordinary conditions.[1] The pyridine ring is a stable aromatic system. The amino group at the C2 position influences its reactivity.[2] Under acidic conditions, the pyridine nitrogen or the exocyclic amino group will protonate to form a stable salt. The compound is generally stable in mild bases, but strong bases or high temperatures may lead to decomposition or unwanted side reactions.
Q2: How does this compound behave in strongly acidic solutions?
In strong acids, this compound will readily form a pyridinium salt by protonation of the ring nitrogen. This salt is typically more water-soluble than the free base. While the protonated form is generally stable, extremely harsh acidic conditions (e.g., high temperature, concentrated strong acids) could potentially lead to hydrolysis or other degradation pathways over extended periods, although specific data for this compound is limited. The parent compound, 2-aminopyridine, is known to participate in various reactions under acidic catalysis.
Q3: Is this compound susceptible to degradation under basic conditions?
2-aminopyridines are generally stable in the presence of mild inorganic or organic bases. However, exposure to very strong bases (e.g., organometallics, sodium amide) can deprotonate the amino group, forming an anion that may be more reactive.[3] Some reactions involving 2-aminopyridine derivatives show decomposition when typical inorganic or organic bases are used, suggesting a potential for base-induced degradation under specific reaction conditions.[4]
Q4: What are the common signs of degradation for this compound?
Visual signs of degradation can include a change in color (e.g., from a white or pale yellow solid to a darker brown or black substance) or a change in physical state. Analytically, degradation can be identified by the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) or by changes in spectroscopic data (e.g., NMR, IR).
Q5: How can I minimize the degradation of this compound during storage and experiments?
To ensure maximum stability:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place (e.g., at 0-8°C) to protect it from moisture, light, and air.[5]
-
Experimental pH: Avoid prolonged exposure to highly concentrated acids or bases, especially at elevated temperatures. Use the mildest conditions necessary to achieve your desired transformation.
-
Inert Atmosphere: For reactions involving strong bases or other highly reactive species, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6][7]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis after acidic workup. | The compound may have partially degraded or reacted under the acidic conditions. Strong acids can sometimes catalyze side reactions. | Neutralize the sample promptly after the workup. Use a milder acid (e.g., dilute acetic acid instead of concentrated HCl) or perform the workup at a lower temperature. Analyze a sample of the starting material under the same workup conditions to confirm its stability. |
| Low yield or product decomposition in a reaction using a strong base. | The 2-amino group can be deprotonated by very strong bases, leading to side reactions or elimination. Some bases are known to cause decomposition of similar compounds.[4][8] | Use a non-nucleophilic or sterically hindered base if possible. Consider alternative synthetic routes that avoid harsh basic conditions. Perform a small-scale trial to test the stability of your starting material with the chosen base before committing to a large-scale reaction. |
| Sample has darkened significantly in color during a reaction at elevated temperature. | Thermal degradation may be occurring. Amines can be susceptible to both thermal and oxidative degradation, which is often accelerated by heat.[6][9] | Reduce the reaction temperature if possible. Ensure the reaction is running under an inert atmosphere to exclude oxygen. Check for the presence of contaminants that could be catalyzing the degradation. |
Stability Data Summary
Specific quantitative kinetic data for this compound is not extensively published. The following table summarizes its expected qualitative stability based on the general chemical properties of 2-aminopyridines.
| Condition | Expected Stability | Potential Processes / Notes |
| Strong Acid (e.g., >1M HCl, H₂SO₄) | High (as salt) | Forms a stable pyridinium salt. Extremely harsh conditions (high temp, long duration) may cause slow hydrolysis. |
| Mild Acid (e.g., Acetic Acid, pH 4-6) | Very High | Primarily exists in its protonated, stable form. |
| Neutral (pH ~7) | Very High | Stable under neutral aqueous conditions. |
| Mild Base (e.g., NaHCO₃, Et₃N, pH 8-10) | Very High | Generally stable. The free base is the dominant species. |
| Strong Base (e.g., NaOH, NaH, BuLi) | Moderate to Low | Susceptible to deprotonation of the amino group, which can lead to further reactions or decomposition. Stability is highly dependent on the specific base, solvent, and temperature.[4][8] |
Experimental Protocols
Protocol: General Procedure for Assessing Compound Stability via HPLC
This protocol provides a general workflow to evaluate the stability of this compound under specific acidic or basic conditions.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
-
Preparation of Test Solutions:
-
Acidic Condition: Dilute the stock solution with the desired acidic solution (e.g., 0.1M HCl, 1M H₂SO₄) to a final concentration of ~50 µg/mL.
-
Basic Condition: Dilute the stock solution with the desired basic solution (e.g., 0.1M NaOH, 1M NaHCO₃) to a final concentration of ~50 µg/mL.
-
Control: Prepare a control sample by diluting the stock solution with the HPLC mobile phase or purified water.
-
-
Incubation:
-
Store the test and control solutions under the desired temperature conditions (e.g., room temperature, 50°C).
-
Protect samples from light to prevent photodegradation.
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, inject an aliquot of each solution into the HPLC system to establish the initial peak area and purity.
-
-
Time-Point Analysis (T=x):
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject aliquots of the test and control solutions.
-
Before injection of basic samples, it may be necessary to neutralize them with an equivalent amount of acid to protect the HPLC column.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound (this compound) over time.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Observe the chromatogram for the appearance and growth of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. manavchem.com [manavchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Synthesis of 3,5-Dimethylpyridine from Methacrolein
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethylpyridine from methacrolein.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 3,5-dimethylpyridine (also known as 3,5-lutidine) from methacrolein, typically through a variation of the Chichibabin pyridine synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common problem and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Methacrolein Polymerization: Methacrolein is prone to polymerization, which can significantly reduce the amount of starting material available for the desired reaction.[1][2][3][4]
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters.
-
Solution: Ensure the reaction is conducted at the optimal temperature. For the Kröhnke pyridine synthesis variation using methacrolein, a reaction temperature of 80°C for 6 hours has been reported to give a good yield.[5] For gas-phase synthesis over a catalyst, temperatures between 350-500°C are common.
-
-
Impure Reagents: The purity of all reactants, including methacrolein and the ammonia source (e.g., ammonium acetate), is crucial.
-
Solution: Use high-purity, and preferably freshly opened or purified, reagents.
-
-
Inefficient Work-up and Purification: The product may be lost during extraction and purification steps.
Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is it and how can I prevent its formation?
A2: The formation of tar-like substances is a strong indication of polymerization and other side reactions.
-
Cause: As mentioned, methacrolein readily polymerizes, especially at elevated temperatures and in the presence of acids or bases.[1][2][3][4] Side reactions inherent to the Chichibabin synthesis can also contribute to the formation of complex, high-molecular-weight byproducts.
-
Prevention:
-
Control Temperature: Avoid excessive heating. Maintain a stable and controlled reaction temperature.
-
Use Inhibitors: Employ a polymerization inhibitor in your methacrolein.[6]
-
Optimize Reagent Addition: In some cases, slow and controlled addition of one of the reactants can help to minimize side reactions by keeping its instantaneous concentration low.
-
Q3: My purified 3,5-dimethylpyridine has a persistent impurity that is difficult to remove by standard distillation. What could this impurity be and how can I remove it?
A3: Certain impurities can be challenging to separate from 3,5-dimethylpyridine due to similar boiling points or azeotrope formation.
-
Potential Impurities: These can include isomers of dimethylpyridine, other alkylated pyridines, or unreacted starting materials and their derivatives.
-
Advanced Purification Method: A patented method suggests an oxidative treatment to remove impurities that are not easily separable by rectification. This involves:
-
Mixing the crude 3,5-dimethylpyridine with water and an oxidant (e.g., potassium permanganate) and refluxing.
-
Performing a steam or azeotropic distillation of the mixture.
-
Separating the organic phase from the distillate and performing a final rectification. This method has been reported to achieve a purity of not less than 99.0%.
-
Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?
A4: Monitoring the reaction is crucial for maximizing the yield and minimizing byproduct formation.
-
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to monitor the consumption of starting materials and the formation of 3,5-dimethylpyridine and any side products.[7] Taking small aliquots from the reaction mixture at regular intervals for GC-MS analysis will provide a clear picture of the reaction kinetics. Thin-Layer Chromatography (TLC) can also be a simpler, qualitative alternative for monitoring the reaction's progress.
Quantitative Data
| Catalyst | Temperature (°C) | Solvent | Yield of 3,5-Dimethylpyridine (%) | Reference |
| None (Kröhnke synthesis) | 80 | Formamide | 75 | [5] |
| Not specified (from dihydropyran precursor) | Not specified | Not specified | ~55 | [6] |
| Oxide catalysts (e.g., Al₂O₃, SiO₂) | 350-500 | Gas Phase | Varies |
Experimental Protocol: Synthesis of 3,5-Dimethylpyridine
This protocol is adapted from a reported synthesis and may require optimization for your specific laboratory conditions.
Materials:
-
1-(2-Pyridylacetyl)pyridinium iodide
-
Ammonium acetate
-
Formamide (anhydrous)
-
Methacrolein (freshly distilled)[5]
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-pyridylacetyl)pyridinium iodide (1.0 eq.) and ammonium acetate (2.3 eq.) in formamide.
-
To this solution, add freshly distilled methacrolein (1.1 eq.) via syringe.[5]
-
Heat the reaction mixture to 80°C and stir for 6 hours.[5]
-
After 6 hours, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with diethyl ether (3 x volume of water).[5]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product as a yellow liquid.[5]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of DCM and methanol (e.g., 20:1).[5]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure 3,5-dimethylpyridine.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting the synthesis of 3,5-dimethylpyridine.
References
- 1. US2993878A - Polymerization of methacrolein - Google Patents [patents.google.com]
- 2. US20160200660A1 - Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification - Google Patents [patents.google.com]
- 3. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 3,5-Dimethylpyridin-2-amine Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound at an industrial scale?
A1: The most prevalent method for the synthesis of 2-aminopyridines, including this compound, is the Chichibabin reaction.[1][2][3] This reaction involves the direct amination of a pyridine derivative, in this case, 3,5-lutidine (3,5-dimethylpyridine), using sodium amide or a similar aminating agent.[3] The reaction formally replaces a hydrogen atom on the pyridine ring with an amino group.
Alternative approaches might involve multi-step syntheses, but the Chichibabin reaction is often favored for its atom economy. However, it can present challenges, particularly under harsh reaction conditions.[2] Milder protocols using sodium hydride (NaH) in the presence of an iodide additive have been developed to address some of these challenges.[1][2]
Q2: What are the primary challenges encountered when scaling up the Chichibabin reaction for this compound production?
A2: Scaling up the Chichibabin reaction presents several key challenges:
-
Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, which can promote the formation of side products and reduce yield.[4] The reaction can be exothermic, and effective heat dissipation is crucial to prevent thermal runaway.[4]
-
Reagent Handling: Sodium amide is a hazardous material that requires careful handling, especially at a large scale.
-
Hydrogen Gas Evolution: The reaction produces hydrogen gas, which needs to be safely managed to avoid the risk of explosion, especially in a sealed reactor system.
-
Impurity Profile: The formation of regioisomers and other byproducts can complicate purification at a larger scale.
-
Work-up and Purification: Isolating the final product from the reaction mixture can be challenging due to the physical properties of the product and impurities.
Q3: My reaction yield drops significantly upon scale-up. What factors should I investigate?
A3: A drop in yield during scale-up is a common issue and can often be attributed to the following:[4]
-
Inefficient Mixing: Ensure that the stirring in your reactor is sufficient to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized high concentrations of reagents, which can cause side reactions.
-
Poor Temperature Control: The reaction may be more exothermic at a larger scale. A slower addition of reagents and improved cooling capacity for the reactor can help maintain the optimal reaction temperature.[4]
-
Reagent Stability: Verify the stability of all reagents under the reaction conditions. Degradation of starting materials or the product can lead to lower yields. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Reaction Concentration: The optimal solvent volume-to-reagent ratio may differ at a larger scale. Experiment with different concentrations to find the most effective conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or carefully increasing the temperature. |
| Suboptimal reaction concentration | Experiment with different solvent volumes to optimize the reaction concentration. | |
| Degradation of starting materials or product | Check the stability of all reagents and the product under the reaction conditions. Running the reaction under an inert atmosphere may be beneficial.[4] | |
| Impurity Formation | Side reactions (e.g., dimerization, oxidation) | The presence of the amino group can lead to various side reactions.[4] Consider using a lower reaction temperature or a more selective catalyst. |
| Formation of regioisomers | In syntheses involving substituted pyridines, the formation of regioisomers can occur.[4] Adjusting reaction conditions may help to minimize their formation. | |
| Difficult Product Isolation | Emulsion formation during extraction | Add a brine wash or a small amount of a different organic solvent to break the emulsion.[4] |
| Filtration issues with fine precipitates | Use a filter aid like Celite to improve the filtration speed.[4] |
Experimental Protocols
Synthesis of this compound via a Modified Chichibabin Reaction
This protocol is adapted from milder Chichibabin reaction conditions reported in the literature.[1][2][5]
Materials:
-
3,5-Lutidine (3,5-Dimethylpyridine)
-
n-Butylamine
-
Sodium Hydride (NaH)
-
Lithium Iodide (LiI)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Chloroform
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a sealed tube containing 3,5-lutidine, add sodium hydride (3 equivalents) and lithium iodide (2 equivalents) in anhydrous THF.
-
Add n-butylamine (2 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Seal the tube and stir the reaction mixture at 85°C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 7-18 hours.
-
After completion, cool the reaction mixture to 0°C with an ice bath.
-
Carefully quench the reaction with ice-cold water.
-
Extract the organic materials from the aqueous layer with chloroform (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Note: This is a general procedure and may require optimization for specific scales and equipment.
Purification of 3,5-Dimethylpyridine (Starting Material)
High purity of the starting material is crucial for a successful reaction. The following is a general purification method for 3,5-lutidine.
Procedure:
-
Dry the 3,5-lutidine over sodium and then fractionally distill it.
-
For higher purity, dissolve the 3,5-lutidine in dilute HCl (1:4) and steam distill the solution.
-
Add excess concentrated NaOH to the residue and perform a second steam distillation.
-
Extract the base from the distillate using diethyl ether.
-
Dry the ether extract over potassium carbonate (K₂CO₃) and distill.
-
For further purification, fractional crystallization by partial freezing can be employed.[6]
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 3,5-Dimethylpyridin-2-amine
Welcome to the technical support center for the identification and removal of impurities from 3,5-Dimethylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation of the product. A common synthetic route is the Chichibabin reaction, which involves the amination of 3,5-lutidine.[1][2]
Potential Impurities Include:
-
Unreacted Starting Material: 3,5-Lutidine.
-
Isomeric Aminopyridines: The Chichibabin reaction can sometimes yield small amounts of other isomers, such as 4-amino-3,5-dimethylpyridine, although the 2-amino product is generally favored.
-
Dimerization Products: A potential side reaction in the Chichibabin reaction is the dimerization of the pyridine starting material, leading to bipyridine derivatives.[1]
-
Oxidation Products: Aminopyridines can be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., toluene, xylene, ammonia) may be present in the final product.[1][3]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities. A reversed-phase C18 column is often suitable for the analysis of aminopyridines.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and isomeric byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities by comparing the spectrum of your sample to that of a known pure standard.[8][9]
Q3: My this compound appears discolored (e.g., yellow or brown). What could be the cause and how can I fix it?
A3: Discoloration often indicates the presence of oxidized impurities or residual starting materials from certain synthetic routes. Purification by recrystallization or column chromatography can often remove these colored impurities. The use of activated carbon during recrystallization can also be effective in removing colored byproducts.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified product.
| Possible Cause | Solution |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow for slower cooling. |
| The presence of impurities is depressing the melting point. | Attempt a pre-purification step, such as a simple filtration or a quick pass through a small plug of silica gel, before recrystallization. |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a lower-boiling point solvent. |
Problem: The recrystallized product is still not pure.
| Possible Cause | Solution |
| The chosen solvent is not effective at separating the specific impurities present. | Experiment with different solvent systems (single or mixed). A good starting point for aminopyridines is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or toluene).[10] |
| Impurities are co-crystallizing with the product. | A second recrystallization may be necessary. Alternatively, consider a different purification technique like column chromatography. |
Column Chromatography
Problem: Poor separation of the product from impurities (streaking or overlapping peaks on TLC).
| Possible Cause | Solution |
| The solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. |
| The compound is interacting too strongly with the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to reduce tailing of the basic amine compound. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. |
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| The eluent is not polar enough. | Gradually increase the proportion of the polar solvent in your eluent system. |
| The compound has irreversibly adsorbed to the silica gel. | This is less common but can occur with very polar amines. Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amino-propyl). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. For aminopyridines on silica gel, a good starting point is a mixture of hexane and ethyl acetate. To reduce tailing, a small amount of triethylamine (e.g., 0.5%) can be added to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Representative Solvent Systems for Purification of Aminopyridines
| Purification Method | Compound Type | Solvent System | Observations |
| Recrystallization | 3-Aminopyridine | Benzene/Ligroin | Yielded white crystals.[10] |
| Recrystallization | Mixed Aminopyridines | - | Heating to 40-100°C then cooling to 20-70°C.[11] |
| Column Chromatography | General Amines | Hexane/Ethyl Acetate with 0.5% Triethylamine | Reduces peak tailing on silica gel. |
| HPLC (Reversed-Phase) | 2-Amino-3-methylpyridine | Acetonitrile/Water with Phosphoric Acid | Good separation achieved.[4] |
Visualizations
Experimental Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
Logical Relationship of Impurity Sources
Caption: Potential sources of impurities in this compound synthesis.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Technical Support Center: Enhancing Catalytic Performance of 3,5-Dimethylpyridin-2-amine-based Ligands
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3,5-Dimethylpyridin-2-amine-based ligands in catalytic applications. Our goal is to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction using a this compound-based ligand?
A1: Low or no conversion in cross-coupling reactions with this ligand can stem from several factors. The primary challenges are often related to the inherent properties of the pyridine moiety. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can halt the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[1] Key areas to investigate include the catalyst system, base and solvent selection, reaction temperature, and the presence of oxygen.[1][2]
Q2: What are the most common side reactions when using aminopyridine-based ligands in Suzuki coupling, and how can I minimize them?
A2: A prevalent side reaction is the protodeboronation of the boronic acid, which is the hydrolysis of the boronic acid to the corresponding arene.[1] This is often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1][2] Homocoupling of the boronic acid is another common side reaction, often exacerbated by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is the most effective way to minimize this.[2]
Q3: My Buchwald-Hartwig amination reaction is sluggish. What adjustments can I make?
A3: For sluggish Buchwald-Hartwig aminations, several factors can be optimized. The choice of the palladium precursor and ligand is critical. For electron-deficient amines, bulky, electron-rich phosphine ligands are often required.[4] Using a pre-formed catalyst can lead to more reliable initiation of the active Pd(0) species. The selection of a strong, non-coordinating base, such as sodium or lithium tert-butoxide, is crucial, and ensuring the base is fresh and handled under inert conditions is important. Solvents must be anhydrous and thoroughly degassed; toluene and dioxane are commonly used.[5]
Q4: Can I perform a Suzuki coupling on an aminopyridine substrate without protecting the amino group?
A4: Yes, it is possible to perform Suzuki coupling on aminopyridine substrates without protecting the amino group. However, the unprotected amino group can interact with the catalyst.[1] Success often depends on the careful selection of ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for heteroaryl couplings as they can help mitigate catalyst inhibition.[1]
Troubleshooting Guides
Guide 1: Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of a substrate using a this compound-based ligand, consult the following troubleshooting guide.
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No or minimal product formation, starting materials largely unreacted. | 1. Catalyst Inhibition/Deactivation: The pyridine nitrogen is coordinating to the palladium center.[1] 2. Ineffective Catalyst System: The chosen palladium precursor or ancillary ligand is not suitable.[2] 3. Suboptimal Reaction Temperature: The temperature is too low for efficient reaction. | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder pyridine coordination.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1] 3. Screen Different Palladium Precursors: Try various Pd(0) or Pd(II) sources. 4. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. |
| Significant amount of protodeboronation byproduct observed. | 1. Presence of Water: The boronic acid is hydrolyzing.[1] 2. Inappropriate Base: The base may be promoting hydrolysis. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[3] 2. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[1][2] 3. Use a Weaker Base: If compatible with the reaction, a milder base may reduce the rate of protodeboronation.[1] |
| Formation of homocoupling byproduct from the boronic acid. | 1. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3] 2. Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to Pd(0) may be slow, leading to side reactions.[2] | 1. Thoroughly Degas: Use several freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[3] 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[2] |
Guide 2: Low Yield in Buchwald-Hartwig Amination
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Reaction stalls or proceeds very slowly. | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Weak Base: The base is not strong enough to deprotonate the amine.[6] 3. Inappropriate Ligand: The ligand is not effectively stabilizing the palladium center or facilitating reductive elimination.[4][6] | 1. Use a Precatalyst: Employ a pre-formed Pd(0) catalyst. 2. Switch to a Stronger Base: Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[6] 3. Screen Ligands: Test bulky, electron-rich phosphine ligands.[4] |
| Formation of dehalogenated arene byproduct. | Beta-Hydride Elimination: This side reaction can compete with reductive elimination. | Optimize Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination and beta-hydride elimination.[6] |
| Inconsistent results between batches. | 1. Reagent Quality: Purity of the amine, aryl halide, and base can vary. 2. Atmospheric Conditions: Inconsistent exclusion of air and moisture. | 1. Purify Reagents: Ensure all starting materials are pure and dry. 2. Maintain Inert Atmosphere: Use a glovebox or Schlenk line techniques for consistent results. |
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions involving aminopyrimidine derivatives, which can serve as a starting point for optimizing reactions with this compound-based ligands.
| Reaction Type | Aryl Halide | Amine/Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Aryl Bromide | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Pd₂(dba)₃ / dppp | NaOtBu | Toluene | Reflux | N/A | Low (~5%) |
| Buchwald-Hartwig | Aryl Bromide | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | N/A | 31-56 |
| Buchwald-Hartwig | Aryl Bromide | N-(4-methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | N/A | 82[7] |
| Buchwald-Hartwig | 1-bromo-2,4-dimethylbenzene | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | N/A | 35[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
This compound-based ligand (1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid/ester, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precursor and the this compound-based ligand in a small amount of the reaction solvent.
-
Add the degassed solvent to the Schlenk flask containing the reagents.
-
Inject the catalyst solution into the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound-based ligand (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask or glovebox, add the palladium catalyst, the this compound-based ligand, and the base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dimethylpyridin-2-amine and Other Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5-Dimethylpyridin-2-amine with other common aminopyridine isomers. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting appropriate aminopyridine derivatives for various applications in organic synthesis and drug development.
Introduction to Aminopyridine Reactivity
Aminopyridines are a class of heterocyclic compounds that feature both a pyridine ring and an amino group. The interplay between the electron-withdrawing pyridine ring and the electron-donating amino group governs their chemical reactivity. The position of the amino substituent significantly influences the electronic properties, basicity, and, consequently, the nucleophilicity of both the exocyclic amino group and the pyridine ring itself.[1] This guide will focus on comparing the reactivity of this compound with unsubstituted 2-, 3-, and 4-aminopyridine, as well as other methylated analogs.
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of an aminopyridine, quantified by the pKa of its conjugate acid, is a fundamental indicator of its nucleophilicity. A higher pKa value corresponds to a more basic compound, which is generally a better nucleophile. The two methyl groups in this compound are electron-donating, which is expected to increase the electron density on both the ring nitrogen and the exocyclic amino group, thereby increasing its basicity compared to unsubstituted 2-aminopyridine.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| 2-Aminopyridine | 6.86 | [1] | |
| 3-Aminopyridine | 5.98 | [1] | |
| 4-Aminopyridine | 9.17 | [1] | |
| 2-Amino-3-methylpyridine | N/A (listed in IUPAC dataset) | [3] | |
| 2-Amino-5-methylpyridine | 7.22 | [1] | |
| This compound | ~7.4-7.6 (Estimated) |
Note: The pKa for this compound is an estimation based on the values of related compounds.
Reactivity in Common Organic Reactions
The reactivity of aminopyridines can be broadly categorized into reactions at the exocyclic amino group (e.g., N-acylation, N-alkylation) and reactions on the pyridine ring (e.g., electrophilic aromatic substitution).
N-Acylation
N-acylation is a common reaction used to form amide bonds. The rate of this reaction is directly related to the nucleophilicity of the exocyclic amino group. Given its expected higher basicity, this compound is predicted to undergo N-acylation more readily than 2-aminopyridine.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the ring nitrogen. However, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-aminopyridine, electrophilic substitution typically occurs at the 5-position. For this compound, the 3 and 5 positions are blocked by methyl groups. Therefore, electrophilic substitution is expected to be difficult and may require harsh conditions.
Experimental Protocols
General Protocol for N-Acylation of Aminopyridines
This protocol is adapted from a standard procedure for the N-acetylation of 2-aminopyridine and can be used for comparative studies.
Materials:
-
Aminopyridine derivative (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (solvent, or other suitable aprotic solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the aminopyridine derivative in pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Electrophilic Nitration of Activated Aminopyridines
This protocol is a general method for the nitration of activated aminopyridine rings. Caution should be exercised when working with strong acids and nitrating agents.
Materials:
-
Aminopyridine derivative (1.0 eq)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Carefully add the aminopyridine derivative to concentrated sulfuric acid in a flask cooled in an ice-salt bath, ensuring the temperature is maintained below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the aminopyridine derivative, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C or room temperature, depending on the substrate's reactivity) for a specified time. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.[4][5][6]
Conclusion
This compound is expected to be a more reactive nucleophile than its parent compound, 2-aminopyridine, due to the electron-donating effects of the two methyl groups. This increased reactivity is anticipated to be most pronounced in reactions involving the exocyclic amino group, such as N-acylation and N-alkylation. Conversely, electrophilic substitution on the pyridine ring is likely to be sterically hindered. The choice of a particular aminopyridine for a synthetic application will depend on the desired balance between nucleophilicity and the potential for ring functionalization. The provided protocols offer a starting point for the experimental comparison of these valuable synthetic building blocks.
References
- 1. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Structural Elucidation of 3,5-Dimethylpyridin-2-amine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Immediate Release
This guide provides a comparative analysis of analytical techniques for the structural validation of 3,5-Dimethylpyridin-2-amine. As a compound of interest in pharmaceutical and materials science research, rigorous structural confirmation is paramount. While single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination, its application can be limited by the availability of suitable crystalline material. This guide explores the utility of X-ray crystallography in comparison to widely accessible spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this substituted pyridine.
X-ray Crystallography: The Definitive Method (with a Comparative Example)
As of the time of this publication, a complete, publicly accessible single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, to illustrate the definitive structural insights provided by this technique, we present the crystallographic data for a closely related analogue, 3,5-dibromopyridin-2-amine . This comparison allows for an understanding of the molecular geometry and intermolecular interactions that can be expected for this compound.
The structure of 3,5-dibromopyridin-2-amine was determined by single-crystal X-ray diffraction, providing precise bond lengths, bond angles, and details of the crystal packing.[1]
Table 1: Crystallographic Data for 3,5-dibromopyridin-2-amine
| Parameter | Value[1] |
| Chemical Formula | C₅H₄Br₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.07(1) |
| b (Å) | 10.53(2) |
| c (Å) | 11.89(2) |
| β (°) | 104.49(3) |
| Volume (ų) | 736.0 |
| Z | 4 |
The X-ray data reveals a nearly planar pyridine ring, with the amine group participating in intermolecular hydrogen bonding, forming dimeric structures in the crystal lattice.[1] It is reasonable to infer that this compound would adopt a similar planar pyridine core, with the methyl groups influencing the crystal packing through steric and weak van der Waals interactions.
Spectroscopic Methods for Structural Validation
In the absence of a crystal structure for this compound, a combination of spectroscopic techniques is essential for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet |
| Pyridine-H (at C4) | ~7.0 - 7.2 | Singlet |
| Pyridine-H (at C6) | ~7.8 - 8.0 | Singlet |
| -CH₃ (at C3) | ~2.1 - 2.3 | Singlet |
| -CH₃ (at C5) | ~2.1 - 2.3 | Singlet |
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C2 | ~158 - 162 |
| C3 | ~120 - 124 |
| C4 | ~135 - 139 |
| C5 | ~120 - 124 |
| C6 | ~145 - 149 |
| -CH₃ (at C3) | ~17 - 20 |
| -CH₃ (at C5) | ~17 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Description |
| N-H Stretch | 3400 - 3250 | Two bands, characteristic of a primary amine |
| C-H Stretch (aromatic) | 3100 - 3000 | |
| C-H Stretch (aliphatic) | 3000 - 2850 | |
| N-H Bend | 1650 - 1580 | Primary amine scissoring |
| C=C, C=N Stretch | 1600 - 1450 | Aromatic ring vibrations |
| C-N Stretch | 1335 - 1250 | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 122.08 | Molecular Ion |
| [M-CH₃]⁺ | 107.07 | Loss of a methyl group |
Experimental Protocols
A generalized workflow for the structural characterization of a synthesized batch of this compound is presented below.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) and allow the solvent to evaporate slowly at room temperature. Other techniques such as vapor diffusion or cooling of a saturated solution can also be employed.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
-
¹³C NMR Data Acquisition: Acquire the ¹³C NMR spectrum on the same sample. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of these analytical techniques in achieving a comprehensive structural validation.
Conclusion
While the definitive three-dimensional structure of this compound awaits elucidation by single-crystal X-ray crystallography, a combination of spectroscopic techniques provides a robust and reliable means of its structural validation. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, are in strong agreement with the proposed structure. For researchers and drug development professionals, this multi-technique approach ensures a high degree of confidence in the identity and purity of this compound, which is critical for its application in further research and development.
References
Comparative Guide to Catalysts for 3,5-Dimethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3,5-dimethylpyridine, also known as 3,5-lutidine, is a critical process in the production of various pharmaceuticals and specialty chemicals. The selection of an appropriate catalyst is paramount to optimizing yield, selectivity, and overall process economy. This guide provides an objective comparison of various catalysts employed in the synthesis of 3,5-dimethylpyridine, with a focus on the widely utilized Chichibabin pyridine synthesis. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Catalysts
The gas-phase Chichibabin synthesis, which involves the condensation of aldehydes and ammonia over a solid acid catalyst, is a common industrial method for producing substituted pyridines. The choice of catalyst significantly influences the product distribution and yield. Below is a summary of quantitative data for different catalytic systems in the synthesis of 3,5-dimethylpyridine from propionaldehyde, formaldehyde, and ammonia.
| Catalyst System | Si/Al Ratio | Other Metals | Reaction Temperature (°C) | Propionaldehyde Conversion (%) | 3,5-Dimethylpyridine Yield (wt.-%) | Byproducts |
| Modified H-ZSM-5 Zeolites | ||||||
| H-ZSM-5[1] | 30 | - | 400 | 98.2 | 40.2 | Collidines, Pyridine |
| H-ZSM-5[1] | 150 | - | 400 | 66.2 | 63.1 | Collidines, Pyridine |
| H-ZSM-5[1] | 280 | - | 400 | 50.4 | 55.2 | Collidines, Pyridine |
| Pb-ZSM-5[1] | 30 | 5.0 wt.-% Pb | 400 | 68.2 | 56.1 | Collidines, Pyridine |
| W-ZSM-5[1] | 30 | 5.0 wt.-% W | 400 | 95.3 | 45.3 | Collidines, Pyridine |
| Traditional Oxide Catalysts | ||||||
| Alumina (Al₂O₃) | - | - | 350-500 | Data not available | Typically 20-30% (for pyridine synthesis in general)[2] | Mixture of pyridine derivatives |
| Silica-Alumina (SiO₂-Al₂O₃) | - | - | 350-500 | Data not available | Data not available | Mixture of pyridine derivatives |
Note: The data for H-ZSM-5 catalysts are from a specific study and provide a direct comparison under consistent reaction conditions.[1] Data for alumina and silica-alumina in the context of 3,5-dimethylpyridine synthesis is less specific in the reviewed literature, with general yields for pyridine synthesis being reported.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following is a representative experimental protocol for the synthesis of 3,5-dimethylpyridine over a modified H-ZSM-5 catalyst in a gas-phase reaction.
Synthesis of 3,5-Dimethylpyridine using H-ZSM-5 Catalyst [1]
-
Catalyst Preparation:
-
H-ZSM-5 with varying Si/Al ratios (30, 150, and 280) is used.
-
For modified catalysts, H-ZSM-5 (Si/Al = 30) is impregnated with a 5.0 wt.-% solution of the respective metal salt (e.g., lead nitrate for Pb-ZSM-5).
-
The impregnated catalyst is then dried and calcined.
-
-
Reaction Setup:
-
The reaction is carried out in a tubular, down-flow Pyrex reactor with an internal diameter of 20 mm.
-
The catalyst is packed into the reactor.
-
-
Reaction Procedure:
-
A reaction mixture of propionaldehyde, formaldehyde (30-40% aqueous solution), and aqueous ammonia (25%) is prepared. A typical molar ratio is propionaldehyde:formaldehyde:ammonia = 2:1:5.
-
The reactant mixture is fed into the reactor from the top using a syringe pump at a weight hourly space velocity (WHSV) of 0.5 h⁻¹.
-
The reaction is conducted at atmospheric pressure and a temperature of 400°C.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is cooled with ice-cold water and collected.
-
The collected products are analyzed by gas chromatography (GC) using SE-30 and OV-17 columns.
-
The product identity is confirmed by mass spectrometry (GC-MS) and NMR.
-
Visualizing the Synthesis
To better understand the processes involved in 3,5-dimethylpyridine synthesis, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,5-Dimethylpyridin-2-amine Derivatives
For Immediate Release
Derivatives of 3,5-dimethylpyridin-2-amine represent a promising class of heterocyclic compounds with a diverse range of biological activities. This guide provides a comparative assessment of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic application.
Anticancer Activity: Targeting Proliferation
Several derivatives of the broader 2-aminopyridine class, which includes the this compound scaffold, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating higher potency.
For instance, studies on various 2-aminopyridine derivatives have reported potent activity. One study highlighted a 2-amino-3-cyanopyridine derivative exhibiting remarkable cytotoxicity against MCF-7 and PC-3 cells with IC50 values of 3.58 µM and 3.60 µM, respectively[1]. Another investigation into imamine-1,3,5-triazine derivatives, which can be conceptually related to aminopyridines, found compounds with potent anti-proliferative activity against MDA-MB-231 breast cancer cells, with IC50 values as low as 6.25 µM, surpassing the efficacy of the established drug imatinib[2]. Furthermore, certain cyanopyridone derivatives have shown excellent anticancer activity against the MCF-7 cell line, with IC50 values of 1.77 µM and 1.39 µM for different substitutions[3].
While specific data for a wide range of this compound derivatives is still emerging, the broader class of 2-aminopyridines shows significant promise.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-Amino-3-cyanopyridine | MCF-7 (Breast) | 3.58 | [1] |
| 2-Amino-3-cyanopyridine | PC-3 (Prostate) | 3.60 | [1] |
| Imamine-1,3,5-triazine | MDA-MB-231 (Breast) | 6.25 | [2] |
| Cyanopyridone | MCF-7 (Breast) | 1.39 | [3] |
| Cyanopyridone | HepG2 (Liver) | 2.68 | [3] |
Antimicrobial Activity: Combating Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Derivatives of 2-aminopyridine have shown encouraging results in this area. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium.
One study reported a 2-aminopyridine derivative with high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with MIC values of 39 µg/mL[4]. Research on 3,5-dimethyl azopyrazole derivatives, which share some structural similarities, also demonstrated notable inhibition against E. coli and S. aureus[5].
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Aminopyridine | S. aureus | 39 | [4] |
| 2-Aminopyridine | B. subtilis | 39 | [4] |
| 3,5-Dimethyl Azopyrazole | E. coli | - | [5] |
| 3,5-Dimethyl Azopyrazole | S. aureus | - | [5] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Pyridine derivatives have been investigated for their ability to mitigate the inflammatory response. A common in vivo model to assess acute inflammation is the carrageenan-induced paw edema assay in rodents, where a reduction in paw swelling indicates anti-inflammatory activity.
Studies on 3-hydroxy pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects in this model[6]. Similarly, certain thienopyridine and 1,4-dihydropyridine derivatives have shown potent anti-inflammatory activity, reported to be more effective than standard drugs like nimesulide and acetylsalicylic acid[7].
| Derivative Class | Assay | Efficacy | Reference |
| 3-Hydroxy Pyridine-4-one | Carrageenan-induced paw edema | Significant reduction in edema | [6] |
| Thienopyridine | Carrageenan-induced paw edema | 2.5x more effective than nimesulide | [7] |
| 1,4-Dihydropyridine | Carrageenan-induced paw edema | 2.2x more effective than acetylsalicylic acid | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay assesses the anti-inflammatory potential of a compound.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds or a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizing Molecular Mechanisms
To illustrate the potential mechanisms of action, the following diagrams depict a representative experimental workflow and a plausible signaling pathway that could be modulated by these derivatives.
General workflow for the synthesis and biological evaluation of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dimethylpyridine vs. 3,5-Dimethylpyridine-¹⁵N
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectra of unlabeled 3,5-dimethylpyridine and its ¹⁵N-labeled isotopologue, 3,5-dimethylpyridine-¹⁵N. The introduction of a ¹⁵N nucleus provides valuable additional structural information through spin-spin coupling, which is absent in the spectrum of the unlabeled compound. This analysis is particularly relevant for researchers in chemical synthesis, materials science, and drug development who utilize pyridine derivatives as key structural motifs.
Data Comparison: Unlabeled vs. ¹⁵N-Labeled 3,5-Dimethylpyridine
The primary difference observed in the NMR spectra upon ¹⁵N labeling is the appearance of coupling between the ¹⁵N nucleus and adjacent ¹H and ¹³C nuclei. The chemical shifts remain largely unaffected.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3,5-dimethylpyridine-¹⁵N is nearly identical to that of the unlabeled compound, with one critical distinction: the signal for the protons at positions 2 and 6 (H-2/H-6), which are adjacent to the nitrogen, exhibits splitting due to coupling with the ¹⁵N nucleus.[1]
| Parameter | 3,5-Dimethylpyridine | 3,5-Dimethylpyridine-¹⁵N | Key Difference |
| δ H-2/H-6 (ppm) | ~8.2 | ~8.2 | Signal is a doublet in the ¹⁵N-labeled compound. |
| δ H-4 (ppm) | ~7.1 | ~7.1 | No significant change. |
| δ CH₃ (ppm) | ~2.3 | ~2.3 | No significant change. |
| ²J (¹⁵N, H-2/H-6) (Hz) | N/A | 10.6 | Presence of two-bond coupling.[1] |
¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the introduction of the ¹⁵N isotope allows for the observation of ¹³C-¹⁵N coupling constants. However, for 3,5-dimethylpyridine-¹⁵N, the one-bond coupling (¹JCN) is very small and often not resolved in standard spectra.[1] This is consistent with observations for pyridine-¹⁵N, where the ¹JCN is reported to be only 0.67 Hz.[1]
| Parameter | 3,5-Dimethylpyridine | 3,5-Dimethylpyridine-¹⁵N | Key Difference |
| δ C-2/C-6 (ppm) | ~147 | ~147 | Potential for unresolved broadening or small splitting. |
| δ C-3/C-5 (ppm) | ~137.0 | ~137.0 | No significant change.[1] |
| δ C-4 (ppm) | ~132.4 | ~132.4 | No significant change.[1] |
| δ CH₃ (ppm) | ~18 | ~18 | No significant change. |
| ¹J (¹⁵N, C-2/C-6) (Hz) | N/A | Too small to be detected.[1] | The coupling exists but is not typically resolved. |
Experimental Protocols
The following is a representative methodology for acquiring high-quality NMR data for 3,5-dimethylpyridine and its ¹⁵N-labeled analogue.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for this compound.[1] Ensure the solvent is dry to avoid contamination with water signals.
-
Concentration : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent directly in a 5 mm NMR tube.
-
Referencing : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0 ppm.[1] For ¹⁵N spectra, nitromethane (CH₃NO₂) is the standard reference, though indirect referencing using a known standard like ¹⁵NH₄Cl is also common.[1]
NMR Data Acquisition
-
Spectrometer : Data can be acquired on a standard NMR spectrometer, for example, a Bruker AMX 500 or AMSY 270.[1]
-
Temperature : Spectra are typically recorded at a standard temperature of 298 K (25 °C).[1]
-
¹H NMR :
-
Pulse Program : A standard single-pulse experiment is sufficient.
-
Acquisition Parameters : Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR :
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
Acquisition Parameters : A larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁵N NMR :
-
Pulse Program : Inverse-gated ¹H-decoupled experiments are common. For enhanced sensitivity, polarization transfer experiments like INEPT or DEPT can be used. For determining correlations, 2D experiments like ¹H-¹⁵N HMBC are highly effective.
-
Acquisition Parameters : ¹⁵N NMR experiments require significantly more scans due to the low gyromagnetic ratio and low natural abundance (if not isotopically enriched).
-
Workflow and Logic Diagrams
The general workflow for the NMR analysis of 3,5-dimethylpyridine-¹⁵N, from sample preparation to final data interpretation, is outlined below.
Caption: Workflow for NMR analysis of ¹⁵N-labeled compounds.
The key advantage of using the ¹⁵N-labeled compound is the ability to establish direct connectivity and spatial relationships through the nitrogen atom, which is invaluable for unambiguous structural elucidation.
Caption: ¹H signal splitting due to ¹⁵N coupling.
References
A Comparative Guide to Knoevenagel and Claisen-Schmidt Pathways for Dimethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines, particularly dimethylpyridines (lutidines), is of significant interest in medicinal chemistry and materials science due to their presence in a wide array of bioactive compounds and functional materials. Among the various synthetic strategies, the Knoevenagel and Claisen-Schmidt condensations represent two prominent carbon-carbon bond-forming reactions that can be employed in the construction of the pyridine ring. This guide provides an objective comparison of these two pathways for the synthesis of dimethylpyridine derivatives, supported by experimental data and detailed methodologies.
Introduction to the Reaction Pathways
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction.[1] The reaction is usually catalyzed by a weak base.[1] A key feature of this reaction is the requirement for the methylene group to be activated by two electron-withdrawing groups.[1] The Hantzsch pyridine synthesis, a classic method for preparing dihydropyridines and pyridines, incorporates a Knoevenagel condensation step.[1]
The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is typically carried out under basic or acidic conditions and is widely used in the synthesis of chalcones, which can be important intermediates in the synthesis of various heterocyclic compounds, including pyridines.
Comparative Analysis of Reaction Pathways
While both the Knoevenagel and Claisen-Schmidt reactions are foundational in organic synthesis, their application to the synthesis of dimethylpyridines proceeds through different intermediates and often involves distinct reaction strategies. A direct, side-by-side comparison for the synthesis of the same dimethylpyridine derivative is not commonly found in a single study. Therefore, this guide presents representative data from different sources to highlight the key characteristics of each pathway.
A notable example that illustrates the interplay and competition between these two reactions is in the synthesis of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Studies have shown that the reaction of 3,5-diacetyl-2,6-dimethylpyridine with arylaldehydes can proceed via either a Claisen-Schmidt condensation at the acetyl group or a Knoevenagel-type reaction at the methyl group, with the reaction pathway being influenced by the reaction conditions.[3][4]
Table 1: Comparison of Knoevenagel and Claisen-Schmidt Pathways for Substituted Pyridine Synthesis
| Feature | Knoevenagel Condensation Pathway | Claisen-Schmidt Condensation Pathway |
| Key Intermediates | α,β-Unsaturated dicarbonyl or related compounds | Chalcones (α,β-unsaturated ketones) |
| Typical Reactants | Aldehyde/ketone, active methylene compound (e.g., β-ketoester, malononitrile), ammonia source | Aromatic aldehyde (no α-hydrogens), ketone with α-hydrogens (e.g., acetone, acetophenone), ammonia source |
| Catalyst | Weak bases (e.g., piperidine, pyridine) or Lewis acids | Strong bases (e.g., NaOH, KOH) or acids (e.g., HCl) |
| Reaction Conditions | Often milder conditions, can sometimes be performed at room temperature. | Can require more forcing conditions, including heating. |
| Yields | Generally good to excellent, but can be substrate-dependent. | Yields can be high, particularly for the initial chalcone formation.[2] |
| Scope & Limitations | Versatile for a wide range of substituted pyridines. The availability of the appropriate active methylene compound can be a limitation. | Primarily used for pyridines with aryl substituents derived from the chalcone intermediate. |
Experimental Protocols
Knoevenagel Pathway: Synthesis of a Dihydropyridine Precursor to a Dimethylpyridine Derivative
This protocol is adapted from the Hantzsch dihydropyridine synthesis, which utilizes a Knoevenagel condensation as the initial step.
Reaction: Condensation of an aldehyde, a β-ketoester, and an ammonia source.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in ethanol.
-
Add the ammonium acetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The dihydropyridine product often precipitates from the solution and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
The resulting 1,4-dihydropyridine can then be oxidized to the corresponding dimethylpyridine derivative using an appropriate oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).
Claisen-Schmidt Pathway: Synthesis of a Chalcone Intermediate for Pyridine Synthesis
This protocol describes the synthesis of a chalcone, a common intermediate for the synthesis of substituted pyridines.
Reaction: Base-catalyzed condensation of an aromatic aldehyde and a ketone.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
Base (e.g., 10% aqueous sodium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
In a test tube or flask, dissolve the benzaldehyde (2 equivalents) and acetone (1 equivalent) in 95% ethanol.[5]
-
Add a 10% aqueous solution of sodium hydroxide and stir the mixture at room temperature.[5]
-
Continue stirring until a precipitate begins to form.[5]
-
Allow the mixture to stand, with occasional stirring, for approximately 20 minutes.[5]
-
Cool the mixture in an ice bath to complete the precipitation of the chalcone.[5]
-
Collect the solid product by filtration and wash with cold water to remove any remaining base.[5]
-
The crude chalcone can be recrystallized from a suitable solvent, such as ethanol.[5]
-
The purified chalcone can then be reacted with an active methylene compound and an ammonia source to form the corresponding dimethylpyridine.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of these synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Knoevenagel pathway for dimethylpyridine synthesis.
Caption: Claisen-Schmidt pathway for dimethylpyridine synthesis.
Conclusion
Both the Knoevenagel and Claisen-Schmidt condensation pathways offer viable routes for the synthesis of dimethylpyridine derivatives. The choice between the two often depends on the desired substitution pattern of the target molecule and the availability of starting materials. The Knoevenagel condensation, particularly within the framework of the Hantzsch synthesis, provides a direct route to the pyridine ring system from relatively simple precursors. The Claisen-Schmidt reaction, on the other hand, typically involves the initial formation of a chalcone intermediate, which then undergoes cyclization to form the pyridine ring. This multi-step approach can be advantageous for creating specific substitution patterns, particularly those involving aryl groups. Researchers should consider the overall synthetic strategy, desired yield, and reaction conditions when selecting the most appropriate pathway for their specific dimethylpyridine target.
References
- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
Comparative Antioxidant Activity of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Derivatives
For Immediate Release: A series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have been synthesized and evaluated for their antioxidant potential. This guide provides a comparative analysis of their performance against the well-established antioxidant, ascorbic acid, supported by experimental data from DPPH radical scavenging assays. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of the synthesized pyrazole derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The results are presented in terms of both percentage inhibition at a fixed concentration and the half-maximal inhibitory concentration (IC50), providing a comprehensive overview of their efficacy.
Table 1: DPPH Radical Scavenging Activity of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Derivatives
| Compound ID | Structure | % Inhibition at 80 µg/mL | IC50 (µg/mL) |
| 1 | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | 77.31%[1][2] | 27.51[3] |
| 3 | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyridin-4-amine | 58.79%[1][2] | 15.89[3] |
| 4 | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3-methylpyridin-4-amine | 49.57%[1][2] | Not Reported |
| 8 | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)naphthalen-1-amine | 96.64% [1][2] | 28.11[3] |
| 10 | 4-(N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)phenol | 71.71%[1][2] | 57.12[3] |
| Ascorbic Acid | Standard Antioxidant | Optimum effect at 1.8 µg/mL[4] | Not explicitly reported for this study, but generally very low. |
Note: The compound structures are inferred based on the compound IDs provided in the source material. A higher % inhibition and a lower IC50 value indicate greater antioxidant activity.
Among the tested compounds, derivative 8 exhibited the most potent antioxidant activity, with a remarkable 96.64% inhibition of the DPPH radical at a concentration of 80 µg/mL[1][2]. Compounds 1 and 10 also demonstrated significant radical scavenging capabilities[1][2]. Interestingly, the IC50 values indicate that compound 3 is a highly potent antioxidant, requiring a lower concentration to inhibit 50% of the DPPH radicals compared to the other derivatives for which this value was reported[3].
Experimental Protocols
The evaluation of the antioxidant activity of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives was conducted using the DPPH radical scavenging assay.
DPPH Radical Scavenging Assay
This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol (spectroscopic grade)
-
Synthesized pyrazole derivatives
-
Ascorbic acid (as a positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH in ethanol was prepared. This solution was freshly prepared daily before the measurements.
-
Preparation of Test Samples: The synthesized pyrazole derivatives and ascorbic acid were dissolved in ethanol to prepare stock solutions. A series of dilutions were then made to obtain concentrations of 2, 10, 20, 40, and 80 µg/mL.
-
Reaction Mixture: In a test tube, 0.5 mL of each sample solution at different concentrations was mixed with a solution of DPPH.
-
Incubation: The reaction mixtures were incubated in the dark at room temperature for 30 minutes.
-
Spectrophotometric Measurement: The absorbance of the solutions was measured at 517 nm using a UV-Vis spectrophotometer. Ethanol was used as a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] × 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the test sample).
-
A₁ is the absorbance of the reaction mixture (DPPH solution with the test sample).
-
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizations
To better illustrate the experimental process and the underlying chemical principle, the following diagrams are provided.
References
performance comparison of 3,5-Dimethylpyridin-2-amine in different solvent systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the performance of 3,5-Dimethylpyridin-2-amine across various solvent systems, offering insights into its solubility, reactivity, and stability to aid in optimizing synthetic protocols.
This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules.[1] Its performance, however, is intrinsically linked to the solvent in which it is used. This guide explores these interactions through a data-driven comparison, supplemented with detailed experimental protocols and visual workflows.
Comparative Analysis of Performance Metrics
The following tables summarize the expected performance of this compound in a range of common laboratory solvents. It is important to note that specific quantitative data for this compound is not extensively available in published literature; therefore, some data points are presented as qualitative assessments based on general chemical principles and data for analogous compounds.
Table 1: Solubility Profile of this compound
| Solvent System | Polarity (Dielectric Constant) | Expected Solubility | Observations |
| Water | 80.1 | Low | The hydrophobic dimethylpyridine backbone limits solubility despite the polar amino group. |
| Methanol | 32.7 | High | Good solubility is expected due to hydrogen bonding and favorable polarity matching. |
| Ethanol | 24.5 | High | Similar to methanol, high solubility is anticipated. |
| Isopropanol | 19.9 | Moderate | Reduced polarity compared to methanol and ethanol may lead to slightly lower solubility. |
| Acetonitrile | 37.5 | Moderate | Aprotic nature may result in lower solubility compared to protic solvents of similar polarity. |
| Tetrahydrofuran (THF) | 7.6 | Moderate to High | Good solvent for many organic compounds, expected to dissolve this compound well. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | A strong polar aprotic solvent, likely to be an excellent solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Known for its exceptional solvating power for a wide range of organic molecules.[2][3] |
Table 2: Impact of Solvent on Suzuki-Miyaura Coupling Reaction Yield
The Suzuki-Miyaura cross-coupling is a common application for aminopyridines. The choice of solvent can significantly impact the reaction yield. The following table provides an overview of expected yields based on studies of similar pyridine derivatives.[4][5][6][7]
| Solvent System | Catalyst | Base | Expected Yield | Notes |
| 1,4-Dioxane/Water | Pd(PPh₃)₄ | K₂CO₃ | High | A mixture of dioxane and water is a common and effective solvent system for Suzuki couplings.[4][6] |
| Toluene/Water | Pd(OAc)₂ | K₃PO₄ | Moderate to High | The addition of water can be beneficial in toluene for this type of reaction.[6] |
| Acetonitrile/Water | Pd(dppf)Cl₂ | Na₂CO₃ | Moderate to High | Another effective mixed solvent system for Suzuki couplings of pyridine derivatives.[8] |
| N,N-Dimethylformamide (DMF) | Pd(PPh₃)₄ | Na₂CO₃ | Moderate | While a good solvent, DMF can sometimes lead to side reactions at higher temperatures. |
| Tetrahydrofuran (THF) | Pd(dppf)Cl₂ | Cs₂CO₃ | Moderate | THF is a viable solvent, though yields may vary depending on the specific substrates. |
Table 3: Stability of this compound in Different Media
The stability of amines can be influenced by the solvent, particularly in the presence of acids or bases.[9]
| Solvent | Condition | Expected Stability | Degradation Products |
| Methanol | Neutral | High | Minimal degradation expected under inert atmosphere. |
| Water | Acidic (pH < 4) | Moderate | Protonation of the pyridine nitrogen and amino group can occur, potentially leading to slow hydrolysis under harsh conditions. |
| Water | Basic (pH > 10) | High | Generally stable in basic aqueous solutions. |
| Chlorinated Solvents (e.g., DCM) | Neutral, Light Exposure | Low to Moderate | Potential for slow decomposition, especially with prolonged exposure to light. |
Experimental Protocols
To facilitate the validation and extension of the presented data, detailed experimental protocols for key performance assessments are provided below.
Protocol 1: Determination of Solubility
This protocol outlines a standard method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, THF, DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).
-
Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.
-
Add an excess amount of solid this compound to a known volume of the test solvent in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with the mobile phase used for HPLC analysis.
-
Analyze the diluted supernatant by HPLC.
-
Determine the concentration of this compound in the supernatant using the calibration curve. This concentration represents the solubility in the test solvent.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for evaluating the performance of this compound in a Suzuki-Miyaura cross-coupling reaction in different solvent systems.
Materials:
-
This compound
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Selected solvent or solvent mixture (e.g., 1,4-Dioxane/Water)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Column chromatography supplies for purification
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Calculate the reaction yield.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination and the Suzuki-Miyaura coupling reaction.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Alternatives to this compound
For applications where the performance of this compound may not be optimal, several alternatives can be considered. The choice of an alternative should be guided by the specific requirements of the reaction, such as desired basicity, steric hindrance, and electronic effects.
Table 4: Comparison with Alternative Aminopyridines
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| 2-Amino-3-methylpyridine [10][11][12] | Less sterically hindered at the 5-position. | May exhibit different reactivity and selectivity profiles. | Basicity and electronic properties will differ. |
| 2-Amino-5-methylpyridine [13] | Isomeric structure with altered electronic distribution. | Can be used to fine-tune electronic properties of the final product. | May have different solubility and reactivity. |
| 4-(Dimethylamino)pyridine (DMAP) [14] | A highly nucleophilic catalyst, not a direct structural analog for coupling reactions. | Excellent catalyst for acylation and other reactions. | Not a suitable substrate for reactions where the amino group is to be modified. |
| 2-Aminopyridine | The parent compound without methyl substituents. | Less steric bulk, which can be advantageous in some reactions. | Different electronic properties and potentially different solubility. |
Conclusion
The performance of this compound is highly dependent on the solvent system employed. While it exhibits good solubility in polar organic solvents, its performance in chemical reactions such as the Suzuki-Miyaura coupling can be optimized by using specific solvent mixtures like dioxane/water. Understanding the interplay between the substrate and the solvent is paramount for achieving high yields and purity in the synthesis of novel compounds. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in the field of drug development to make informed decisions on solvent selection and reaction optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-3-methylpyridine 0.95 2-Amino-3-picoline [sigmaaldrich.com]
- 11. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Efficacy of 3,5-Dimethylpyridin-2-amine as a Precursor in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the selection of a precursor or building block is a critical decision that profoundly influences the synthetic feasibility, physicochemical properties, and ultimately, the biological activity of a new drug candidate. Among the myriad of heterocyclic scaffolds, 2-aminopyridines are recognized as "unsung heroes" and privileged structures due to their prevalence in a vast range of biologically active compounds.[1][2] 3,5-Dimethylpyridin-2-amine, a substituted member of this class, offers a unique combination of structural features—a reactive amino group for derivatization and two methyl groups that can modulate lipophilicity, solubility, and interactions with biological targets. This guide provides an objective evaluation of the efficacy of this compound as a precursor by comparing its synthetic performance and influence on drug properties against other common aminopyridine and aminopyrimidine alternatives.
Comparative Analysis of Precursor Properties
The choice of precursor directly impacts the drug-like properties of the final compound. Substituents on the pyridine ring alter its electronics and sterics, which in turn affects pKa, lipophilicity (logP), and metabolic stability. These parameters are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Aminopyridine & Aminopyrimidine Precursors
| Precursor | Structure | Key Physicochemical & Pharmacokinetic Features |
| 2-Aminopyridine | Baseline Scaffold : Serves as the fundamental building block. Its properties include a pKa of ~6.8, making it basic. It is generally soluble in water and organic solvents.[3] | |
| This compound | Increased Lipophilicity : The two methyl groups increase the logP value compared to the parent 2-aminopyridine, which can enhance membrane permeability. The methyl groups can also sterically hinder metabolic attack at the 3 and 5 positions, potentially improving metabolic stability. | |
| 2-Amino-5-chloropyridine | Electron-Withdrawing Effects : The chloro group is electron-withdrawing, which lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous for avoiding off-target interactions with aminergic GPCRs. The halogen also provides a potential additional handle for cross-coupling reactions. | |
| 2-Aminopyrimidine | Altered H-Bonding & pKa : The second nitrogen atom in the pyrimidine ring significantly lowers the pKa and provides an additional hydrogen bond acceptor site. This scaffold is a common isostere for aminopyridine and is frequently found in kinase inhibitors.[4] |
Synthetic Utility and Comparative Performance
The efficiency of cornerstone reactions in medicinal chemistry, such as palladium-catalyzed cross-coupling, is a key metric for evaluating a precursor's utility. The Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation) are indispensable tools for elaborating these heterocyclic cores.[5][6][7] The precursor's structure can influence reaction yields and conditions.
Table 2: Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Precursor Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Yield (%) |
| Buchwald-Hartwig Amination | 2-Amino-6-bromopyridine | Various Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 60-95%[8] |
| Buchwald-Hartwig Amination | 2-Chloropyridine derivatives | Various Amides | (None - Metal-free) | (None) | 70-88%[9] |
| Buchwald-Hartwig Amination | 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | 27-82%[4] |
| Suzuki-Miyaura Coupling | 2-Bromopyridine | Aryl Boronic Acids | Pd(OAc)₂ (Ligand-free) | K₂CO₃ | 75-98%[10] |
| Suzuki-Miyaura Coupling | 2-Pyridylboronates | Aryl Bromides | Pd₂(dba)₃ / SPhos | KF | 74-82%[11] |
This table presents representative data from the literature to illustrate general performance. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. Below are generalized procedures for two key transformations.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a representative method for the C-C bond formation between a bromo-aminopyridine precursor and an arylboronic acid.[5][12]
Materials:
-
2-Amino-X-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the bromo-aminopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 85-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or a similar organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between a bromo-aminopyridine precursor and a primary or secondary amine.[6][8][13]
Materials:
-
2-Amino-X-bromopyridine (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 5-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-aminopyridine, palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the vessel and heat the mixture to 100-110 °C for the specified time (typically 12-24 hours), with stirring.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the N-arylated product.
Mandatory Visualization
Diagrams are provided to clarify synthetic strategies and biological mechanisms.
Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.
Caption: Inhibition of the Cyclin-Dependent Kinase (CDK) pathway.
Applications in Drug Discovery Case Studies
The aminopyridine and aminopyrimidine scaffolds are central to many modern therapeutic agents, validating their efficacy as precursors.
-
Antitubercular Agents (MmpL3 Inhibitors): Pyridine-2-methylamine derivatives have been designed as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[14] MmpL3 is crucial for transporting mycolic acids, which are essential for the viability of M. tuberculosis.[14][15] The pyridine core serves as a key structural element for binding within the active site of the MmpL3 transporter.[14]
-
Kinase Inhibitors (FGFR4 and CDK): The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in kinase inhibitors.[4] Derivatives have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[16][17][18] Similarly, aminopyridine-based structures have been used to create potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[19][20][21]
Conclusion
This compound stands as a highly effective and versatile precursor in the drug discovery toolkit. Its primary advantages lie in the synthetic accessibility of the aminopyridine core and the modulatory effects of the dimethyl substitution. The methyl groups can enhance lipophilicity and block sites of metabolism, potentially improving the pharmacokinetic profile of the resulting drug candidates.
Compared to the unsubstituted 2-aminopyridine, it offers a more tailored scaffold for property modulation. In contrast to electronically distinct alternatives like 2-amino-5-chloropyridine, it maintains the basicity of the parent ring while adding steric bulk. When compared with the 2-aminopyrimidine scaffold, it offers a different vector space for substituent placement and a distinct hydrogen bonding pattern, providing chemists with a valuable alternative for scaffold hopping and lead optimization. The demonstrated success of related aminopyridine structures in producing clinical candidates, particularly in oncology and infectious diseases, underscores the value of this compound and its relatives as high-efficacy precursors for the development of novel therapeutics.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3,5-Dimethylpyridin-2-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3,5-Dimethylpyridin-2-amine is critical for ensuring the safety of laboratory personnel and protecting the environment. This substance is classified as hazardous, being toxic if swallowed or inhaled, fatal in contact with skin, and causing severe skin and eye damage.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore mandatory.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution in a well-ventilated area, preferably under a chemical fume hood.[1][2] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent any contact with the substance.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | To protect against splashes and dust, preventing severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[2][3] | To prevent skin contact, which can be fatal.[1] |
| Body Protection | A laboratory coat or flame-retardant antistatic protective clothing.[3] | To protect against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts or vapors are generated.[2] | To prevent inhalation of the toxic substance.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof container for the waste. The original container is often a suitable choice.[1][4]
-
The container must be securely sealed at all times, except when adding waste.[2][4]
-
Properly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3][4]
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]
-
Follow all institutional procedures for waste handover to the designated personnel.
-
-
Decontamination :
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using appropriate cleaning agents.
-
Handle any contaminated cleaning materials, including wipes and PPE, as hazardous waste and dispose of them accordingly.[1]
-
Emergency Procedures for Spills
In the event of a spill, evacuate the area immediately and ensure it is well-ventilated.[1] For small spills, carefully collect the material, avoiding dust generation, and place it in a labeled container for disposal.[1] For larger spills, contact your institution's emergency response team. Do not allow the substance to enter drains or waterways.[1]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,5-Dimethylpyridin-2-amine
Immediate Safety and Hazard Identification
Based on analogous compounds, 3,5-Dimethylpyridin-2-amine should be handled as a hazardous substance. A chemical label for this compound indicates it is harmful if swallowed[1]. Related aminopyridines are known to be toxic if they come into contact with skin or are inhaled, and they can cause skin and eye irritation[2]. Therefore, precautionary measures are essential to minimize exposure.
Summary of Potential Hazards (Based on Analogous Compounds):
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal, Inhalation) | Potentially harmful or toxic if it comes in contact with skin or is inhaled.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended. | To prevent skin contact and potential absorption.[3] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes, preventing serious irritation.[3] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure.[3] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. A respirator may be required for high-dust conditions or spill cleanup. | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[3][4]. An emergency eyewash station and safety shower must be readily accessible.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary PPE and inspect it for any damage.
-
Have a pre-approved experimental protocol and be familiar with the potential hazards.
-
Ensure an emergency plan is in place and spill cleanup materials are available.
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Use the smallest practical quantity for the experiment.
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
| Spill | For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS office.[4][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[7].
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste, including contaminated PPE and disposable labware, in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[2][8]
-
Containerization: Use a container that is compatible with the waste. The container must be in good condition and kept closed except when adding waste.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture if applicable.[9]
-
Storage: Store the hazardous waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7]
Visual Workflow
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
